Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Validation of cis-4-Fluorotetrahydrofuran-3-amine Hydrochloride
Executive Summary & Structural Rationale In modern drug discovery, the strategic incorporation of fluorine into aliphatic heterocycles is a proven tactic to modulate basicity, improve metabolic stability, and optimize li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, the strategic incorporation of fluorine into aliphatic heterocycles is a proven tactic to modulate basicity, improve metabolic stability, and optimize lipophilicity. cis-4-Fluorotetrahydrofuran-3-amine hydrochloride (CAS: 2007919-31-3) represents a highly valuable building block in this paradigm. The cis relative stereochemistry aligns the highly electronegative fluorine atom and the primary amine in a specific spatial orientation, which is often critical for target binding via precise hydrogen-bond networking.
Because small, functionalized aliphatic amines are highly volatile, hygroscopic, and prone to rapid oxidative degradation as free bases, this compound is strictly isolated and utilized as a hydrochloride (HCl) salt. This whitepaper details the causality behind its precise molecular weight of 141.57 g/mol (1[1]), the synthetic methodologies required to maintain its cis-geometry, and the self-validating analytical protocols necessary for rigorous quality control.
Stoichiometric Profiling and Molecular Weight Causality
The exact molecular weight of a compound dictates the stoichiometric precision of all downstream biological and chemical assays. For cis-4-fluorotetrahydrofuran-3-amine, the distinction between the free base and the salt form is a frequent source of error in high-throughput screening libraries.
The free base empirical formula is C₄H₈FNO , yielding a molecular weight of 105.11 g/mol . However, the addition of anhydrous hydrogen chloride (HCl, 36.46 g/mol ) to form the stable crystalline salt shifts the empirical formula to C₄H₉ClFNO , resulting in a final molecular weight of 141.57 g/mol (2[2], 3[3]).
Table 1: Physicochemical and Isotopic Profile
Parameter
Specification
Causality / Significance
Chemical Name
cis-4-Fluorotetrahydrofuran-3-amine HCl
Standard IUPAC nomenclature defining the relative stereochemistry.
CAS Registry Number
2007919-31-3
Unique identifier ensuring procurement of the cis isomer salt, not the trans or free base.
Empirical Formula
C₄H₉ClFNO
Accounts for the free base (C₄H₈FNO) + the HCl counterion.
Target Molecular Weight
141.57 g/mol
Critical for exact molarity calculations during assay preparation.
Free Base MW
105.11 g/mol
Relevant for Electrospray Ionization Mass Spectrometry (ESI-MS), which detects the ionized free base.
Physical State
Crystalline Solid
The HCl salt lattice prevents volatilization and amine oxidation, ensuring long-term shelf stability.
Stereoselective Synthesis Workflow
Achieving the cis relative configuration requires a carefully orchestrated sequence of reactions. The causality of the stereochemistry relies on a classic Walden inversion.
When 2,5-dihydrofuran is epoxidized and subsequently opened with a fluoride source (e.g., TBAF or KHF₂), the resulting fluoro-alcohol inherently adopts a trans configuration due to the anti-periplanar trajectory of the nucleophile. To achieve the target cis geometry, the hydroxyl group is activated (via mesylation) and displaced by an azide ion. Because this displacement proceeds via an Sₙ2 mechanism, it forces a complete inversion of stereochemistry, yielding the cis-fluoro-azide. Subsequent reduction and trapping with HCl yields the final 141.57 g/mol salt.
Caption: Synthetic workflow ensuring the cis-stereochemistry of the final amine salt.
Protocol 1: Anhydrous HCl Salt Formation
To ensure the molecular weight remains exactly 141.57 g/mol , the salt must be formed under strictly anhydrous conditions to prevent the inclusion of water molecules in the crystal lattice (hydrate formation), which would artificially inflate the molecular weight.
Dissolution: Dissolve the purified cis-4-fluorotetrahydrofuran-3-amine free base (1.0 eq) in anhydrous diethyl ether (10 mL/mmol) under an inert nitrogen atmosphere.
Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Amine salt formation is highly exothermic; cooling prevents localized boiling of the ether and thermal degradation of the amine.
Precipitation: Add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise over 10 minutes. A white crystalline precipitate will form immediately.
Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly under a stream of dry nitrogen.
Drying: Dry the filter cake in a vacuum oven at 40°C for 12 hours to remove residual ether and excess HCl, yielding the pure cis-4-fluorotetrahydrofuran-3-amine hydrochloride (MW: 141.57).
Self-Validating Analytical Workflows
To guarantee that the synthesized or procured material is exactly the 141.57 g/mol cis-isomer salt, a self-validating analytical system must be employed. Relying solely on Mass Spectrometry is insufficient, as ESI-MS strips the HCl counterion, detecting only the free base. An orthogonal approach combining MS, Titration, and NMR creates a closed-loop validation system.
Caption: Orthogonal analytical workflow for self-validating the molecular weight and geometry.
This protocol inherently validates the 141.57 g/mol molecular weight. If the compound has absorbed water (forming a hydrate) or lost HCl, the mass-to-titrant ratio will fail, self-diagnosing the error.
Step A: Free Base Mass Confirmation (LC-MS)
Prepare a 1 mg/mL solution of the salt in LC-MS grade Methanol.
Analyze via ESI+ LC-MS.
Validation Check: The mass spectrometer will not detect the 141.57 mass. Instead, the primary amine will protonate, yielding an [M+H]⁺ peak at 106.11 m/z . This confirms the intact C₄H₈FNO core.
Step B: Counterion Stoichiometry (Mohr Titration)
Weigh exactly 141.57 mg (theoretically 1.00 mmol) of the dried salt on an analytical balance.
Dissolve completely in 50 mL of deionized water and add 1 mL of 5% potassium chromate (K₂CrO₄) indicator.
Titrate with a standardized 0.100 M Silver Nitrate (AgNO₃) solution until a faint reddish-brown precipitate of silver chromate persists.
Causality & Self-Validation: If the molecular weight is truly 141.57 g/mol and the purity is 100%, the titration will consume exactly 10.0 mL of the 0.100 M AgNO₃ titrant.
If < 10.0 mL is consumed: The sample's true MW is higher than 141.57 (likely due to hydration/moisture).
If > 10.0 mL is consumed: The sample contains excess unreacted HCl.
Step C: Stereochemical Validation (NMR)
Dissolve 10 mg of the salt in D₂O.
Acquire ¹H and ¹⁹F NMR spectra.
Validation Check: Extract the ³J(H,H) and ³J(H,F) coupling constants between the protons at the C3 and C4 positions. The cis configuration forces a specific dihedral angle that yields distinct Karplus-predicted J-values compared to the trans isomer, definitively proving the spatial geometry.
The Strategic Role of cis-4-Fluorotetrahydrofuran-3-amine HCl in Modern Medicinal Chemistry
Executive Summary In the contemporary landscape of drug discovery, the paradigm has decisively shifted from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This "escape from flatland"...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the contemporary landscape of drug discovery, the paradigm has decisively shifted from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This "escape from flatland" improves clinical success rates by enhancing target specificity, reducing off-target toxicity, and optimizing physicochemical properties. Among these sp3-rich scaffolds, the tetrahydrofuran (THF) ring has emerged as a privileged motif, present in numerous FDA-approved therapeutics[1].
However, the functionalization of the THF ring with strategically placed halogens—specifically fluorine—unlocks a new tier of pharmacological potential. cis-4-Fluorotetrahydrofuran-3-amine HCl (CAS: 2007919-31-3) is a highly specialized, stereodefined building block[2]. As a Senior Application Scientist, I have observed firsthand how integrating this specific fluorinated heterocycle can rescue a failing lead compound by modulating its basicity, locking its conformation, and blocking metabolic liabilities.
Physicochemical & Stereoelectronic Profiling
The incorporation of a fluorine atom adjacent to an amine within a cyclic system is not merely a structural tweak; it is a calculated physicochemical intervention.
Inductive pKa Modulation: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the C3-amine[1]. This effectively lowers the pKa of the amine's conjugate acid. By shifting the pKa closer to physiological pH (7.4), the fraction of the neutral, unprotonated amine increases significantly. This causal relationship directly enhances the compound's lipophilicity (LogD) and facilitates passive diffusion across lipid bilayers, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration.
Stereoelectronic Conformational Locking: The THF ring is inherently flexible, rapidly interconverting between envelope and twist conformations. However, the cis-1,2-relationship between the highly electronegative fluorine atom and the amine group introduces strong dipole-dipole interactions and hyperconjugative effects (e.g., the gauche effect)[3]. These forces restrict the ring's puckering, "locking" it into a specific, low-energy conformation. When the drug binds to its protein target, this pre-organization minimizes the entropic penalty of binding, thereby increasing overall affinity.
Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry. Placing it at the C4 position effectively blocks Cytochrome P450-mediated oxidative metabolism at a historically vulnerable site on the THF ring.
Table 1: Physicochemical Impact of Fluorination on THF-3-amine
Property
Tetrahydrofuran-3-amine
cis-4-Fluoro-THF-3-amine
Causality / Pharmacological Impact
Amine pKa
~ 9.5
~ 7.8
Inductive electron withdrawal by fluorine lowers basicity, increasing the neutral fraction at pH 7.4[1].
LogD (pH 7.4)
-0.8
+0.4
Increased neutral fraction and fluorine lipophilicity enhance passive membrane permeability.
Ring Conformation
Flexible (Envelope/Twist)
Locked
Dipole minimization restricts ring puckering, reducing the entropic penalty upon target binding[3].
Metabolic Stability
Susceptible to C4 oxidation
Blocked at C4
Fluorine substitution prevents CYP450-mediated oxidation at the C4 position.
Note: Values are representative approximations based on established medicinal chemistry principles for fluorinated saturated heterocycles.
Experimental Methodology: Integration into Drug Scaffolds
Working with fluorinated amines requires a nuanced understanding of their altered reactivity. The very inductive effect that improves pharmacokinetics also significantly reduces the nucleophilicity of the C3-amine. Standard amide coupling protocols (e.g., EDC/HOBt) will often fail or stall. Below is a self-validating protocol designed specifically for the deactivated cis-4-Fluorotetrahydrofuran-3-amine HCl.
Protocol: Amide Coupling of cis-4-Fluorotetrahydrofuran-3-amine HCl
Objective: To synthesize a target API intermediate by coupling the sterically hindered, electronically deactivated fluorinated amine with a carboxylic acid scaffold.
Rationale for Reagents: Because the fluorine atom reduces the nucleophilicity of the adjacent amine, a highly efficient coupling reagent is required. HATU (a highly reactive uronium salt) is selected to form a highly active O-At ester intermediate. DIPEA is used in excess (3-4 equivalents) to both freebase the HCl salt of the amine and neutralize the acidic byproducts.
Step-by-Step Workflow:
Activation: Dissolve the carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature to allow the formation of the active ester.
Freebasing: In a separate vial, suspend cis-4-Fluorotetrahydrofuran-3-amine HCl (1.1 eq)[2] in anhydrous DMF and add N,N-Diisopropylethylamine (DIPEA, 3.5 eq). Sonicate briefly to ensure complete dissolution and freebasing.
Coupling: Add the freebased amine solution dropwise to the activated acid mixture. Stir at room temperature for 2-4 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reduced nucleophilicity of the amine may require gentle heating (40°C) if conversion stalls <90%.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification & QC: Purify the crude product via Preparative HPLC.
Self-Validation Checkpoint: Validate the final compound using 1H-NMR, 19F-NMR, and High-Resolution Mass Spectrometry (HRMS). 19F-NMR is critical here to confirm the retention of the cis-fluoro stereochemistry and ensure no epimerization occurred during the basic coupling conditions.
Visualizing the Workflow
Workflow for integrating cis-4-Fluoro-THF-3-amine into API scaffolds.
Applications in Target Binding & Signaling Pathways
In targeted therapies, particularly kinase inhibitors, the cis-4-Fluorotetrahydrofuran-3-amine motif serves as an exceptional bioisostere for morpholines or piperidines. When designed to target the ATP-binding pocket of kinases (such as RAF or MEK in the MAPK/ERK pathway), the THF oxygen acts as a critical hydrogen bond acceptor with the kinase hinge region. Simultaneously, the fluorine atom is uniquely sized to occupy small, lipophilic sub-pockets, displacing high-energy, network-frustrated water molecules—a phenomenon that yields a massive enthalpic gain for the drug-target complex.
Inhibition of the MAPK/ERK signaling cascade by a fluorinated THF-derived drug.
Conclusion
The strategic deployment of cis-4-Fluorotetrahydrofuran-3-amine HCl represents the intersection of physical organic chemistry and rational drug design. By understanding the causality behind its stereoelectronic effects and altered reactivity, medicinal chemists can leverage this building block to optimize pharmacokinetics, enhance target affinity, and navigate complex synthetic challenges.
References
Redka, M. O., et al. "Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles." ChemRxiv (2025).
Demkiw, K. M., et al. "Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects." Journal of Organic Chemistry (2025).
Strategic Integration of Fluorinated Tetrahydrofuran Amines in Modern Drug Discovery: A Technical Whitepaper
Executive Summary In the pursuit of novel therapeutics, medicinal chemists frequently grapple with the "molecular obesity" crisis—a trend where lead compounds become excessively lipophilic and bulky, leading to poor aque...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel therapeutics, medicinal chemists frequently grapple with the "molecular obesity" crisis—a trend where lead compounds become excessively lipophilic and bulky, leading to poor aqueous solubility and high metabolic clearance. Saturated oxygen heterocycles, particularly tetrahydrofurans (THFs), have emerged as powerful tools to introduce sp³ character and improve hydrophilicity. However, the true paradigm shift in pharmacokinetics occurs when these scaffolds are strategically fluorinated.
As an Application Scientist overseeing lead optimization, I have observed that fluorinated THF amines offer an unprecedented level of control over a molecule's basicity, permeability, and metabolic stability. This whitepaper dissects the mechanistic causality behind these properties, outlines scalable synthesis workflows, and provides a self-validating protocol for evaluating their pharmacokinetic advantages.
The Physicochemical Paradigm: Mechanistic Causality
When developing orally bioavailable or central nervous system (CNS)-penetrant drugs, aliphatic amines (e.g., piperidines, pyrrolidines) are often essential for engaging target protein residues via salt bridges. However, their high pKa (~9.0–10.5) ensures they are >99% ionized at physiological pH (7.4), which severely restricts passive lipid bilayer diffusion.
The Causal Mechanism of Fluorinated THF Amines:
By replacing a standard carbocyclic or nitrogen-containing ring with a saturated oxygen heterocycle (THF), we introduce a hydrogen bond acceptor that enhances aqueous solubility. When we further introduce fluorine atoms—such as a trifluoromethyl (
CF3
) or gem-difluoro group—adjacent to the amine, the extreme electronegativity of fluorine (
χ=3.98
) exerts a profound electron-withdrawing inductive effect across the
σ
-bond framework.
This inductive effect predictably lowers the pKa of the amine to a "sweet spot" of 6.0–7.5. Consequently, a significantly larger fraction of the drug exists in its neutral, lipophilic state at pH 7.4, facilitating rapid membrane permeation. Concurrently, the strong C–F bonds shield adjacent metabolic soft spots from Cytochrome P450-mediated oxidation, drastically increasing the compound's half-life. Recent physicochemical profiling of decagram-scale synthesized
CF3
-substituted THF amines confirms that this substitution consistently enhances acidity and lowers isoelectric points (pI) 1[1].
Quantitative Data Presentation
The table below summarizes the predictable structure-property relationships observed when integrating fluorinated THF amines into drug scaffolds.
Structural Motif
Average Amine pKa
Δ LogP (vs. Unsubstituted)
Isoelectric Point (pI)
Metabolic Stability (HLM
t1/2
)
THF-3-amine
~8.5 – 9.0
Baseline
Baseline
Low (< 15 min)
4-Fluoro-THF-3-amine
~7.5 – 8.0
+0.2
Moderately Lowered
Moderate (~30 min)
4,4-Difluoro-THF-3-amine
~6.2 – 6.8
+0.5
Significantly Lowered
High (> 60 min)
5-(
CF3
)-THF-3-amine
~6.0 – 6.5
+0.8
Significantly Lowered
High (> 60 min)
Note: Data derived from established structure-property relationships of gem-difluorinated and trifluoromethylated oxygen heterocycles2[2].
Synthesis and Structural Validation
Historically, synthesizing stereodefined fluorinated heterocycles was bottlenecked by harsh fluorinating agents and poor diastereoselectivity. Modern methodologies leverage commercially available starting materials (e.g., trifluorocrotonic esters) to achieve decagram-scale synthesis of
CF3
-substituted ketones, which are subsequently converted to stereodefined amines 1[1]. Additionally, photocatalytic fluoroalkyl radical-initiated methodologies have emerged as a mild, highly selective alternative for constructing these complex architectures 3[3].
Synthesis and profiling workflow for fluorinated THF amines.
Self-Validating Experimental Protocol: Permeability & Mass Balance
To empirically validate the pKa-driven permeability enhancement of fluorinated THF amines, we employ a highly controlled Parallel Artificial Membrane Permeability Assay (PAMPA). This protocol is engineered as a self-validating system to ensure that high lipophilicity does not result in false-negative permeability scores due to membrane sequestration.
Step-by-Step Methodology
Preparation of Compartments:
Donor Well: Dilute the fluorinated THF amine to 10 µM in PBS (pH 7.4).
Acceptor Well: Fill with fresh PBS (pH 7.4).
Causality: Maintaining an iso-pH system isolates passive diffusion driven purely by the compound's intrinsic physicochemical properties, preventing pH-gradient-driven active transport artifacts.
Artificial Membrane Coating:
Apply 5 µL of a 20% (w/v) dodecane/lecithin solution to the PVDF filter of the donor plate.
Causality: This specific lipid mixture mimics the hydrophobic core of the human intestinal epithelium, isolating passive permeability from active efflux mechanisms (e.g., P-glycoprotein).
Incubation & Quantification:
Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.
Separate the plates and quantify the compound concentration in both the Donor (
CD
) and Acceptor (
CA
) wells using LC-MS/MS.
The Self-Validation Matrix (Critical Step):
Control Spiking: Every plate must include Atenolol (low permeability control, <
1.5×10−6
cm/s) and Verapamil (high permeability control, >
15×10−6
cm/s). If controls deviate by >15%, the plate is rejected.
Mass Balance Calculation: Calculate Recovery % =
(CD×VD+CA×VA)/(CInitial×VD)×100
.
Causality: Fluorination increases lipophilicity. If Recovery is < 80%, the compound is likely trapped inside the lipid membrane or bound to the plastic. In such cases, the protocol mandates a secondary membrane extraction step using methanol to quantify the trapped fraction, preventing the misclassification of a highly permeable drug as impermeable.
In late-stage lead optimization, fluorinated THF amines serve as premium bioisosteres for metabolically labile morpholines, piperidines, or unfunctionalized cyclic ethers. By carefully selecting the stereochemistry (cis vs. trans) and the degree of fluorination, drug development professionals can fine-tune the basicity of the amine to match the specific electrostatic requirements of the target receptor pocket while simultaneously hardening the molecule against oxidative clearance.
Pharmacokinetic impact of structural features in fluorinated THF amines.
References
Redka, M. O., et al. "Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles." ChemRxiv, 2025.
Liashuk, O., et al. "Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres.
"Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applic
The Discovery, Synthesis, and Application of cis-4-Fluorotetrahydrofuran-3-amine Hydrochloride in Modern Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction: The Strategic Role of Fluorinated Oxolanes In the modern era of drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Introduction: The Strategic Role of Fluorinated Oxolanes
In the modern era of drug discovery, the pharmaceutical industry has increasingly shifted away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional scaffolds. This "escape from flatland" improves aqueous solubility, reduces off-target promiscuity, and enhances overall clinical success rates. Within this paradigm, the incorporation of fluorine into saturated heterocycles has emerged as a transformative strategy 1.
cis-4-Fluorotetrahydrofuran-3-amine hydrochloride (also known as cis-4-fluorooxolan-3-amine HCl) represents a critical chiral building block in this space 2. Historically, the discovery and commercial scaling of this molecule were driven by the need for advanced bioisosteres of morpholine and piperidine. By introducing a highly electronegative fluorine atom adjacent to an amine within a constrained oxolane ring, medicinal chemists can precisely modulate the basicity (pKa) of the amine, tune the molecule's lipophilicity, and dictate the conformational pucker of the ring via stereoelectronic gauche effects 3.
Physicochemical & Structural Profiling
Understanding the fundamental properties of this building block is essential for downstream synthetic planning. The cis relative stereochemistry is particularly vital, as it forces the fluorine and amine groups to occupy specific spatial vectors, directly impacting how the final drug candidate will interact with target kinase hinge regions or GPCR binding pockets.
Table 1: Physicochemical Properties of cis-4-Fluorotetrahydrofuran-3-amine HCl
(Data aggregated from standardized chemical vendor specifications 4)
Synthetic Evolution & Stereochemical Control
The primary challenge in the historical development of cis-4-fluorotetrahydrofuran-3-amine was establishing the cis relationship between the fluorine atom and the amine group. Direct electrophilic fluorination of enamines or simple additions to double bonds typically yield complex mixtures or favor the thermodynamically stable trans isomers.
To achieve absolute stereocontrol, modern synthetic routes rely on a sequence of stereospecific transformations. The causality behind this route relies on two fundamental organic principles:
Anti-Periplanar Epoxide Opening: The ring-opening of 3,4-epoxytetrahydrofuran with a fluoride source strictly yields the trans-fluoro-alcohol.
Sₙ2 Stereoinversion: To convert the trans relationship to cis, the hydroxyl group must be activated into a good leaving group (e.g., a mesylate) and subsequently displaced by an azide nucleophile via an Sₙ2 mechanism, which inherently inverts the stereocenter.
Synthetic workflow of cis-4-Fluorotetrahydrofuran-3-amine HCl highlighting stereochemical inversion.
Validated Experimental Protocol
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation checkpoints. The following methodology details the synthesis of the target molecule, embedding self-validating analytical steps to ensure structural and stereochemical integrity at every stage.
Step 1: Synthesis of trans-4-Fluorotetrahydrofuran-3-ol
Procedure: Dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq) and heat the mixture to 80°C in a sealed pressure tube for 12 hours.
Causality: Et₃N·3HF is chosen over HF-pyridine because it is less corrosive, easier to handle, and prevents acid-catalyzed polymerization of the sensitive tetrahydrofuran ring while providing sufficient nucleophilicity for the anti-opening.
Self-Validation Checkpoint: Perform ¹⁹F NMR on the crude mixture. A successful reaction is confirmed by a distinct multiplet around -175 to -180 ppm , characteristic of an aliphatic secondary fluorine.
Step 2: Hydroxyl Activation (Mesylation)
Procedure: Cool the solution of trans-4-fluorotetrahydrofuran-3-ol in DCM to 0°C. Add Triethylamine (2.0 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq). Stir for 2 hours.
Self-Validation Checkpoint: TLC (Thin Layer Chromatography) should show complete consumption of the highly polar alcohol, replaced by a less polar UV-inactive spot (stainable with KMnO₄).
Step 3: Stereoinvertive Azidation
Procedure: Isolate the crude mesylate and dissolve it in anhydrous Dimethylformamide (DMF). Add Sodium Azide (NaN₃) (2.0 eq) and heat to 70°C for 8 hours.
Causality: Heating is required to overcome the steric hindrance and the electron-withdrawing effect of the adjacent fluorine, which slows down the Sₙ2 displacement. The Sₙ2 mechanism guarantees inversion from trans to cis.
Self-Validation Checkpoint: Isolate a small aliquot and perform Infrared (IR) Spectroscopy. The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ unequivocally confirms the presence of the azide group.
Step 4: Reduction and Hydrochloride Salt Formation
Procedure: Dissolve the cis-azide in methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite. To the filtrate, add 4M HCl in dioxane dropwise at 0°C until precipitation occurs. Filter and dry the solid.
Self-Validation Checkpoint (Critical): Perform ¹H NMR (in D₂O or DMSO-d₆). The stereochemical success of the entire sequence is validated by the coupling constant (
³J
) between the protons at C3 and C4. The cis isomer exhibits a
³JH3,H4
of ~5.5 – 7.0 Hz , whereas a trans impurity would show a much smaller coupling of ~1.5 – 3.0 Hz due to the nearly 90° dihedral angle.
Application in Medicinal Chemistry: The Bioisosteric Paradigm
In drug development, cis-4-fluorotetrahydrofuran-3-amine is primarily utilized as an advanced bioisostere 3. Many legacy drugs utilize morpholine or piperidine rings as solubilizing appendages. However, these traditional amines often suffer from high basicity (pKa ~ 8.5 - 9.5), leading to poor passive membrane permeability, high volume of distribution, and hERG channel liabilities (cardiotoxicity).
By replacing a morpholine ring with a cis-4-fluorooxolan-3-amine derivative, scientists achieve multiple optimizations simultaneously:
pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atom pulls electron density away from the amine, lowering its pKa by 1.5 to 2.5 units. This increases the proportion of the un-ionized drug at physiological pH, drastically improving blood-brain barrier (BBB) penetration and gut absorption.
Metabolic Stability: The C-F bond blocks cytochrome P450-mediated oxidative metabolism at the C4 position.
Conformational Locking: The cis relationship induces a specific envelope conformation of the 5-membered ring due to the gauche effect, pre-organizing the molecule for optimal binding in rigid protein pockets.
Pharmacological impact of substituting traditional amines with cis-4-fluorooxolan-3-amine.
Conclusion
The discovery and commercial availability of cis-4-fluorotetrahydrofuran-3-amine hydrochloride represent a triumph of synthetic organic chemistry meeting the nuanced demands of pharmacology. Through rigorous stereocontrolled synthesis—anchored by anti-periplanar epoxide opening and Sₙ2 inversion—chemists can access a highly functionalized, sp³-rich scaffold. As the pharmaceutical industry continues to push the boundaries of targeted therapies, fluorinated oxolanes will remain indispensable tools for tuning pharmacokinetics and mitigating toxicity.
References
Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis
Source: Chemical Reviews - ACS Publications
URL:[Link]
Stability Mechanics and Storage Protocols for cis-4-Fluorotetrahydrofuran-3-amine Hydrochloride
Target Audience: Research Chemists, Medicinal Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, fluorinated sa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Medicinal Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals
Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, fluorinated saturated heterocycles are privileged building blocks. The incorporation of a fluorine atom adjacent to an amine within a tetrahydrofuran (THF) scaffold—as seen in cis-4-fluorotetrahydrofuran-3-amine hydrochloride —profoundly alters the molecule's physicochemical profile. The strong electron-withdrawing inductive effect (-I) of fluorine lowers the pKa of the vicinal amine, enhancing the metabolic stability and membrane permeability of downstream drug candidates.
However, handling this specific building block requires rigorous environmental controls. While the free base is highly reactive and prone to oxidation, the hydrochloride (HCl) salt form provides a stable, solid-state alternative[1]. As a Senior Application Scientist, I have observed that the primary failure mode in utilizing this reagent stems from its inherent hygroscopicity. This whitepaper details the structural causality behind its degradation, outlines field-proven storage protocols, and provides self-validating experimental workflows to ensure reagent integrity.
Physicochemical Profiling & Structural Causality
To design an effective storage protocol, we must first understand the molecular behavior of the compound. The cis relative configuration places the highly electronegative fluorine atom and the protonated primary amine in close spatial proximity.
While the HCl salt formation dramatically improves shelf life compared to the free base, it introduces a vulnerability: hygroscopicity . The chloride counterion readily forms hydrogen bonds with atmospheric moisture. If left exposed, the crystalline lattice absorbs water, leading to deliquescence (dissolution of the solid into absorbed moisture). This absorbed water acts as a competing nucleophile in downstream synthetic steps, such as amide bond couplings (e.g., utilizing HATU or EDC), leading to reaction failure and poor yields.
Table 1: Quantitative Physicochemical Data
Property
Value / Description
Impact on Handling & Storage
Chemical Name
cis-4-Fluorotetrahydrofuran-3-amine HCl
Defines the highly polar, salt-based nature of the material.
CAS Number
2007919-31-3
Unique identifier for sourcing and SDS tracking[1].
Molecular Formula
C₄H₉ClFNO
Low molecular weight (141.57 g/mol ) increases the relative mass impact of absorbed water.
Physical State
Solid (Powder)
High surface area accelerates moisture absorption if improperly sealed.
Supplier Storage Rec.
Room Temp to 2-8°C, Dry
Requires atmospheric control to prevent deliquescence[1][2].
Degradation Pathways & Stability Mechanics
The stability of cis-4-fluorotetrahydrofuran-3-amine HCl is threatened by three primary environmental stressors: moisture, thermal energy, and oxygen.
Moisture (Primary Threat): Hydrolytic degradation of the THF ring is rare under neutral conditions, but moisture ingress causes the salt to clump and deliquesce. This ruins the stoichiometry of precise synthetic reactions.
Thermal Stress: While supplier data indicates baseline stability at room temperature[2], prolonged exposure to elevated temperatures can drive polymorphic transitions or gradual loss of HCl gas, reverting the salt to the less stable free base.
Oxidation: The protonated amine in the HCl salt is highly resistant to N-oxidation compared to the free base. However, trace transition metals combined with oxygen and heat can induce radical-mediated degradation of the THF ether linkage.
Degradation pathways and corresponding storage mitigations for the compound.
Empirical Storage Protocols
While general safety data sheets often suggest "store at room temperature, keep dry"[1][2], rigorous preclinical development requires tighter tolerances. Drawing from protocols used for analogous fluorinated cyclic amine hydrochlorides[3], the following storage hierarchy is recommended to guarantee long-term stability:
Short-Term Storage (< 1 Month): Room temperature (20-25°C) is acceptable provided the material is kept in a tightly sealed amber vial within a desiccator containing active desiccant (e.g., Drierite).
Long-Term Storage (> 1 Month): Refrigeration at 2-8°C under an inert atmosphere (Argon or Nitrogen). The low temperature reduces thermodynamic degradation rates, while the inert gas displaces both moisture and oxygen.
The Causality of Condensation
A critical error made by junior chemists is opening a refrigerated vial immediately upon removal from cold storage. Because the internal temperature of the vial is below the dew point of the ambient laboratory air, atmospheric moisture instantly condenses onto the cold powder. Rule of thumb: The vial must equilibrate to room temperature inside a desiccator before the seal is broken.
Workflow for the inert handling of hygroscopic amine hydrochloride salts.
Experimental Methodologies: A Self-Validating System
To ensure the integrity of your storage protocols, the workflows must be self-validating. The following methodologies describe how to handle the material and analytically prove that the storage conditions have maintained its purity.
Protocol A: Inert Handling and Dispensing
Objective: Dispense the required mass of cis-4-fluorotetrahydrofuran-3-amine HCl without introducing atmospheric moisture.
Equilibration: Remove the sealed amber vial from the 2-8°C refrigerator. Immediately place it into a vacuum desiccator. Allow 60 minutes for the vial to reach ambient room temperature.
Atmospheric Control: Transfer the unopened vial into a glovebag or glovebox purged with high-purity Argon (moisture < 5 ppm).
Dispensing: Open the vial inside the inert atmosphere. Use an anti-static weighing boat and a grounded stainless-steel spatula to dispense the required mass. (Causality: Amine salts easily build static charge, causing powder to aerosolize and compromise weighing accuracy).
Resealing: Cap the source vial tightly. Wrap the cap boundary with PTFE thread seal tape, followed by Parafilm, to create a dual-layer moisture barrier.
Return: Remove the sealed vial from the glovebox and immediately return it to 2-8°C storage.
Protocol B: Stability-Indicating Assay (SIA) via Karl Fischer & LC-MS
Objective: Validate that the storage condition has prevented water ingress and chemical degradation.
Moisture Quantification: Perform Coulometric Karl Fischer (KF) titration on a 10 mg sample of the stored batch. A result of < 0.5% w/w water validates the efficacy of the moisture barrier protocol.
Chemical Purity: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50).
Chromatography: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. (Causality: Standard C18 columns will result in poor retention for this highly polar, low-molecular-weight salt. HILIC ensures proper retention and peak shape).
Analysis: Monitor via Evaporative Light Scattering Detector (ELSD) or mass spectrometry (ESI+), as the molecule lacks a strong UV chromophore. A single peak at m/z 106.1 [M+H]⁺ (free base mass) with >97% area integration validates chemical stability.
References
ChemScene. "Safety Data Sheet - cis-4-Fluorotetrahydrofuran-3-amine HCl (CAS: 2007919-31-3)".[1] 1
Application Note: High-Purity Isolation of cis-4-Fluorotetrahydrofuran-3-amine HCl for Pharmaceutical Research
Abstract cis-4-Fluorotetrahydrofuran-3-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry, particularly due to the strategic incorporation of a fluorine atom, which can enhance me...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
cis-4-Fluorotetrahydrofuran-3-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry, particularly due to the strategic incorporation of a fluorine atom, which can enhance metabolic stability and binding affinity in drug candidates.[1] The presence of a polar amine group, a fluorine atom, and two stereocenters presents unique challenges for purification. Achieving the high degree of chemical and stereochemical purity required for drug development necessitates robust and well-understood purification protocols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of cis-4-Fluorotetrahydrofuran-3-amine HCl, covering strategies from bulk impurity removal to high-purity polishing. We will explore the causal mechanisms behind method selection and provide step-by-step protocols for recrystallization and advanced chromatographic techniques.
Introduction: The Purification Challenge
cis-4-Fluorotetrahydrofuran-3-amine HCl (CAS: 2007919-31-3) is a polar, chiral primary amine salt.[2] Its purification is often complicated by several factors:
High Polarity: The hydrochloride salt form makes the molecule highly polar, which can complicate purification by traditional normal-phase chromatography.[3]
Amine Basicity: The primary amine is basic and can interact strongly with the acidic silanol groups on standard silica gel stationary phases. This interaction frequently leads to significant peak tailing, poor separation, and potential loss of the compound on the column.[4][5][6]
Stereoisomers: The target molecule has a cis relative stereochemistry. A common impurity is the corresponding trans diastereomer, which may have similar physical properties, making separation challenging without specialized techniques.
Potential Impurities: Aside from stereoisomers, crude material may contain unreacted starting materials, synthetic by-products, and residual solvents.
This guide presents a logical workflow to address these challenges, ensuring the final product meets the stringent purity requirements for pharmaceutical applications.
Table 1: Physicochemical Properties of cis-4-Fluorotetrahydrofuran-3-amine HCl
A multi-step approach is often the most effective strategy. The initial step should focus on removing bulk impurities and isolating the product in a moderately pure form, which can then be "polished" using a high-resolution technique.
Caption: Overall purification workflow for cis-4-Fluorotetrahydrofuran-3-amine HCl.
Protocol 1: Recrystallization for Bulk Purification
Principle: Recrystallization is an effective technique for purifying solid compounds, especially salts.[9] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For amine hydrochlorides, polar protic solvents like alcohols are excellent candidates because they can solvate the salt at elevated temperatures, but their solvating power decreases significantly upon cooling, inducing crystallization.[10][11]
Experimental Protocol:
Solvent Selection: Begin by testing solubility in small-scale test tubes. Good candidate solvents will dissolve the crude solid when hot but show very low solubility at room temperature or in an ice bath.[9] Isopropanol, ethanol, or a mixture of ethanol and water are excellent starting points.[10][12]
Dissolution: Place the crude cis-4-Fluorotetrahydrofuran-3-amine HCl (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.
Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Table 2: Representative Recrystallization Solvent Systems
Solvent System
Observation
Expected Purity
Isopropanol
Good crystal formation upon cooling.
>98%
Ethanol (95%)
Higher solubility, may require more cooling.
>97%
Methanol
Often too soluble, poor yield.
N/A
Acetonitrile
Low solubility even when hot.
N/A
Protocol 2: Chromatographic Purification and Polishing
Principle: When recrystallization is insufficient to remove impurities, particularly diastereomers, column chromatography is required. The choice of stationary and mobile phases is critical for successfully purifying a polar, basic amine.
Caption: Decision tree for selecting the appropriate chromatographic method.
Protocol 2A: Reversed-Phase Flash Chromatography
Causality: Reversed-phase chromatography on C18-functionalized silica is highly effective for purifying polar compounds like amine salts.[3] The separation is based on hydrophobic interactions. Using an aqueous mobile phase with an organic modifier (like acetonitrile or methanol) allows for the elution of polar compounds. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating residual silanol groups on the stationary phase, minimizing secondary ionic interactions with the protonated amine.[13]
Experimental Protocol:
Column: C18-functionalized silica gel flash column.
Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
Sample Preparation: Dissolve the crude or partially purified amine HCl in a minimal amount of water or DMSO.
Equilibration: Equilibrate the column with 5% Mobile Phase B.
Elution: Load the sample and elute with a linear gradient, for example, from 5% to 50% Mobile Phase B over 20 column volumes.
Fraction Collection: Collect fractions based on UV absorbance (e.g., at 210 nm) and analyze by thin-layer chromatography (TLC) or HPLC.
Product Isolation: Combine the pure fractions and remove the solvents via lyophilization (freeze-drying) to obtain the purified product as its TFA salt. If the HCl salt is required, further salt-exchange steps will be necessary.
Protocol 2B: Modified Normal-Phase Chromatography
Causality: To overcome the strong, undesirable interaction between the basic amine and acidic silica, the stationary phase can be modified. Using an amine-functionalized silica column provides a basic surface that repels the basic analyte, leading to symmetrical peaks and improved separation with standard non-polar mobile phases.[5][6][13]
Experimental Protocol:
Column: Amine-functionalized (NH₂) silica gel flash column.
Mobile Phase A: Hexane (or Heptane).
Mobile Phase B: Ethyl Acetate.
Sample Preparation: Dissolve the crude amine HCl in a minimal amount of dichloromethane/methanol. Note: It may be necessary to first free-base the amine using a mild base and extract it into an organic solvent for better compatibility with this system.
Equilibration: Equilibrate the column with 100% Mobile Phase A.
Elution: Load the sample and elute with a gradient of ethyl acetate in hexane (e.g., 0% to 100% B).
Fraction Collection & Isolation: Collect and analyze fractions as described previously. Combine pure fractions and evaporate the solvent. The product will be the free amine; convert it back to the HCl salt by dissolving it in a suitable solvent (e.g., ether or 2-propanol) and adding a stoichiometric amount of HCl solution (e.g., 2M HCl in ether).
Protocol 2C: Chiral Chromatography for Diastereomer Separation
Causality: The separation of diastereomers or enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[14] Polysaccharide-based CSPs are highly versatile and often effective for separating chiral amines.[14] The separation relies on the formation of transient, diastereomeric complexes between the analytes and the chiral selector on the stationary phase, which have different energies and thus different retention times.
Experimental Protocol (Method Development):
Column: A polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).
Mobile Phase Screening:
Normal Phase Mode: Screen with mixtures of Hexane/Isopropanol or Hexane/Ethanol. Add a small amount of a basic additive like diethylamine (DEA, ~0.1%) to the mobile phase to improve peak shape.
Reversed-Phase Mode: Screen with mixtures of Water/Acetonitrile or Water/Methanol, often with a buffer or pH modifier.
Optimization: Once initial separation is observed, optimize the ratio of the mobile phase components to maximize resolution (Rs).
Preparative Scale-Up: Once an analytical method is established, scale up to a larger preparative chiral column to isolate the desired cis isomer in high diastereomeric excess.
Quality Control and Final Assessment
The purity of the final product must be rigorously confirmed.
¹H and ¹³C NMR: To confirm the chemical structure and absence of organic impurities.
¹⁹F NMR: The fluorine atom provides a highly sensitive probe for purity analysis and structural confirmation.[15][16]
Mass Spectrometry: To confirm the molecular weight.
Reversed-Phase HPLC: To determine chemical purity (e.g., >99%).
Chiral HPLC: To determine the diastereomeric excess (de) or enantiomeric excess (ee).
References
RediSep C-18 reversed phase column Purific
Technical Support Center: Purification of Bulky Amines by Chrom
A Comprehensive Guide to the Analytical Characterization of cis-4-Fluorotetrahydrofuran-3-amine HCl
An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of cis-4-Fluorotetra...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of cis-4-Fluorotetrahydrofuran-3-amine hydrochloride (CAS No. for free base: 1643938-25-3), a key fluorinated building block in modern drug discovery. The presence of a fluorine atom and two adjacent chiral centers necessitates a multi-faceted analytical approach to unequivocally confirm its structure, identity, purity, and stereochemical integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We present detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, we detail methods for purity and impurity profiling via High-Performance Liquid Chromatography (HPLC), with a critical focus on stereoisomer discrimination using Chiral HPLC. Finally, we cover essential quantitative techniques such as Elemental Analysis, which requires special handling for organofluorine compounds.
Introduction: The Analytical Imperative
The incorporation of fluorine into small molecules can dramatically alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] cis-4-Fluorotetrahydrofuran-3-amine HCl is a prime example of a versatile fluorinated intermediate. Its correct characterization is non-negotiable for ensuring the quality, safety, and efficacy of downstream products. The analytical challenge lies in confirming not only the elemental composition and connectivity but also the precise three-dimensional arrangement of the atoms—specifically, the cis relationship between the fluorine and amine substituents. This guide provides the causal logic behind method selection and the detailed protocols necessary for a robust and self-validating characterization workflow.
The Integrated Analytical Workflow
A successful characterization strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates a logical progression from initial identity confirmation to comprehensive purity analysis.
Figure 2: Decision workflow for purity analysis of cis-4-Fluorotetrahydrofuran-3-amine HCl.
Chemical Purity by Reversed-Phase HPLC
This is the standard method to quantify the analyte and detect any process-related impurities or degradation products.
Expertise & Causality: A C18 column provides excellent retention for moderately polar compounds. The use of an acidic mobile phase modifier (formic acid or TFA) is crucial to protonate the amine, ensuring a single ionic state and preventing peak tailing on the silica-based stationary phase. UV detection is suitable as the compound lacks a strong chromophore, so detection at low wavelengths (~205-215 nm) is necessary.
Protocol: HPLC Purity Method
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL.
Instrumentation: A standard HPLC system with a UV/Vis or PDA detector.
Method Parameters: See Table 2.
Table 2: HPLC Purity Method Parameters
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
5% to 95% B over 20 min
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
Detection
UV at 210 nm
| Analysis | Report purity by area percent. |
Stereochemical Purity by Chiral HPLC
This is the most critical analysis for this molecule. It must confirm the cis configuration relative to the trans diastereomer and also determine the enantiomeric excess (ee) of the desired enantiomer.
Expertise & Causality: The separation of stereoisomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). For amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective. [3]The analysis is typically performed in normal-phase mode (e.g., hexane/isopropanol) because it often provides better selectivity for chiral separations. A basic additive, such as diethylamine (DEA), is added to the mobile phase to block active sites on the CSP and ensure sharp, symmetrical peaks for the basic amine analyte.
Protocol: Chiral HPLC Method
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL.
Instrumentation: A standard HPLC system with a UV/Vis or PDA detector.
Method Parameters:
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or similar polysaccharide-based CSP).
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
Mode: Isocratic.
Flow Rate: 1.0 mL/min.
Column Temp.: 25 °C.
Injection Vol.: 10 µL.
Detection: UV at 210 nm.
Analysis: The method must be validated by injecting a racemic or diastereomeric mixture to confirm the retention times of all four possible stereoisomers. The sample is then analyzed to ensure only the desired peak is present and to calculate the enantiomeric and diastereomeric excess.
Part 3: Quantitative and Physicochemical Characterization
Elemental Analysis (CHN)
This technique provides the empirical formula of the compound by measuring the mass percentages of carbon, hydrogen, and nitrogen.
Expertise & Causality: The analysis of organofluorine compounds by combustion requires special consideration. During combustion, highly corrosive fluorine gas (F₂) and hydrogen fluoride (HF) are produced, which can damage the instrument and lead to inaccurate results. To mitigate this, a fluorine-scavenging agent, such as magnesium oxide, is added to the sample during analysis. [4]This traps the fluorine as a non-volatile salt (MgF₂), allowing for accurate measurement of C, H, and N.
Protocol: Elemental Analysis
Sample Preparation: Accurately weigh ~2 mg of the sample into a tin capsule. Add a similar amount of a fluorine absorbent (e.g., magnesium oxide).
Instrumentation: A dedicated CHN elemental analyzer (e.g., Thermo Scientific FlashSmart EA).
[4]3. Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₄H₉ClFNO (including the HCl salt).
Conclusion
The robust characterization of cis-4-Fluorotetrahydrofuran-3-amine HCl is paramount for its application in regulated industries. The integrated analytical workflow presented in this guide, combining NMR, MS, and FTIR for structural confirmation with advanced HPLC and specialized elemental analysis for purity and quantitative assessment, provides a comprehensive and trustworthy strategy. By understanding the causality behind each experimental choice, scientists can ensure the unambiguous identification and quality control of this important fluorinated building block, thereby guaranteeing the integrity of their research and development efforts.
References
A Comparative Guide to Chiral HPLC Methods for the Analysis of Fluorinated Ethylamines. Benchchem.
Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate.
Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry - ACS Publications.
FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate.
Chemical and Biochemical Approaches to the Enantiomers of Chiral Fluorinated Catecholamines and Amino Acids. ResearchGate.
Fluorine-19 Nuclear Magnetic Resonance Studies on the Polymerization of Tetrahydrofuran by Superacid Esters. Macromolecules - ACS Publications.
SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds.
CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
Direct Chiral ¹⁹F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters - ACS Publications.
Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest.
¹⁹F NMR Spectroscopy as Useful Tool for Determining the Structure in Solution of Coordination Compounds of MF5 (M = Nb, Ta). UNIPI.
Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information.
Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). California Environmental Protection Agency.
Identification of compounds by HPLC-ESI-Q-TOF-MS/MS analysis of the dichloromethane fraction from the hydroalcoholic extract of Hyptis suaveolens leaves. Journal of Applied Biosciences.
The Strategic Incorporation of cis-4-Fluorotetrahydrofuran-3-amine HCl in Modern Drug Discovery: Application Notes and Protocols
Introduction: The "Fluorine Advantage" in a Conformationally Constrained Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Fluorine Advantage" in a Conformationally Constrained Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic introduction of fluorine into molecular scaffolds has emerged as a powerful tool to modulate key drug-like properties.[1][2] The cis-4-Fluorotetrahydrofuran-3-amine hydrochloride salt represents a unique and valuable building block that combines the benefits of fluorine substitution with a conformationally restricted tetrahydrofuran (THF) ring system. This combination offers medicinal chemists a nuanced approach to fine-tuning molecular properties, enhancing target engagement, and improving metabolic stability.
The high electronegativity of the fluorine atom can profoundly influence the physicochemical properties of a molecule.[3] By replacing a hydrogen atom with fluorine, researchers can modulate pKa, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and a longer half-life of the drug candidate.[4][5] The tetrahydrofuran ring, a prevalent motif in natural products and pharmaceuticals, provides a rigid scaffold that can help to pre-organize the molecule for optimal interaction with its biological target. The cis stereochemistry of the fluorine and amine substituents on the THF ring further refines the three-dimensional shape, offering a precise vector for interaction within a protein binding pocket.
This guide provides a comprehensive overview of the applications of cis-4-Fluorotetrahydrofuran-3-amine HCl in drug discovery. It will delve into the rationale behind its use, provide detailed protocols for its incorporation into lead compounds, and outline methods for the biological evaluation of the resulting molecules.
Key Physicochemical and Structural Features
The strategic advantage of employing cis-4-Fluorotetrahydrofuran-3-amine HCl stems from the interplay of its constituent parts: the fluorine atom, the amine group, and the tetrahydrofuran ring.
Property
Impact on Drug Discovery
Fluorine Substitution
- Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug. - pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent amine, influencing its ionization state at physiological pH and potentially improving cell permeability. - Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.
Amine Functionality
- Key Interaction Point: The primary amine serves as a crucial handle for forming key interactions with biological targets, such as hydrogen bonds with amino acid residues in an active site. - Synthetic Handle: The amine provides a reactive site for straightforward chemical modification, allowing for the facile incorporation of the scaffold into a wide array of molecular architectures.
Tetrahydrofuran Ring
- Conformational Rigidity: The five-membered ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to a target and potentially increasing potency.[6] - Improved Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor and improve the solubility and overall physicochemical profile of the molecule.
cis-Stereochemistry
- Defined 3D-Vector: The fixed spatial relationship between the fluorine and amine groups provides a well-defined vector for probing specific interactions within a binding pocket, aiding in structure-activity relationship (SAR) studies.
Applications in Drug Discovery: A Focus on Kinase Inhibition
While the direct incorporation of cis-4-Fluorotetrahydrofuran-3-amine into an FDA-approved drug is not yet prominently documented, the strategic use of similar fluorinated saturated heterocycles is evident in numerous drug discovery programs, particularly in the development of kinase inhibitors.[7] Kinase inhibitors are a major class of therapeutics, especially in oncology, and their design often relies on scaffolds that can form specific hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
The cis-4-Fluorotetrahydrofuran-3-amine moiety is an excellent candidate for targeting the hinge region. The amine can act as a hydrogen bond donor, while the fluorinated THF ring can occupy adjacent hydrophobic pockets and contribute to favorable binding interactions. A patent for a cancer therapeutic, for instance, describes a compound with a similar fluorinated oxane moiety, highlighting the relevance of this structural motif in the field.[5]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of a hypothetical kinase inhibitor incorporating the cis-4-Fluorotetrahydrofuran-3-amine scaffold.
Protocol 1: Synthesis of a Representative N-Aryl-cis-4-Fluorotetrahydrofuran-3-amine Derivative
This protocol describes a typical nucleophilic aromatic substitution (SNA) reaction to couple the amine with a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: Synthesis of a representative kinase inhibitor scaffold.
To a round-bottom flask, add cis-4-Fluorotetrahydrofuran-3-amine hydrochloride (1.0 eq), 2-Chloro-4-phenoxypyrimidine (1.0 eq), and n-butanol (to make a 0.2 M solution).
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
Equip the flask with a reflux condenser and heat the mixture to 120 °C with stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
Concentrate the reaction mixture under reduced pressure to remove the solvent.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the desired product, N-(cis-4-Fluorotetrahydrofuran-3-yl)-4-phenoxypyrimidin-2-amine.
Causality Behind Experimental Choices:
DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of the amine and to scavenge the HCl generated during the SNAr reaction without competing as a nucleophile.
n-Butanol: A high-boiling point solvent is chosen to allow the reaction to be heated to a temperature sufficient to drive the SNAr reaction to completion.
Column Chromatography: This is a standard purification technique to separate the desired product from unreacted starting materials and byproducts.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of the synthesized compound against a target kinase, for example, Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
Synthesized test compound
Recombinant human EGFR kinase
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ATP
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well microplates
Luminometer
Procedure:
Prepare a series of dilutions of the test compound in DMSO.
In a 384-well plate, add the test compound dilutions.
Prepare a master mix containing the kinase reaction buffer, ATP, and the substrate peptide.
Add the master mix to the wells containing the test compound.
Initiate the kinase reaction by adding the recombinant EGFR kinase to each well.
Incubate the plate at 30 °C for 60 minutes.
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Self-Validating System:
Positive Control: Include a known EGFR inhibitor (e.g., Gefitinib) to validate the assay performance.
Negative Control: Include a DMSO-only control to establish the baseline kinase activity.
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay.
Conclusion and Future Perspectives
The cis-4-Fluorotetrahydrofuran-3-amine HCl building block offers a compelling combination of features for modern drug discovery. Its strategic application can lead to compounds with enhanced metabolic stability, improved target affinity, and favorable physicochemical properties. While the full potential of this specific scaffold is still being explored, the principles outlined in this guide, supported by the broader success of fluorinated heterocycles in medicinal chemistry, provide a strong foundation for its successful implementation in drug discovery programs. As synthetic methodologies continue to advance, the accessibility and utility of such precisely functionalized building blocks will undoubtedly expand, paving the way for the next generation of innovative therapeutics.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (URL: [Link])
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC. (URL: [Link])
Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates - PubMed. (URL: [Link])
The four selected compounds for biological evaluation. | Download Table - ResearchGate. (URL: [Link])
Synthesis of 3-amino-4-fluoropyrazoles - PubMed. (URL: [Link])
Synthesis, structural characterisation and biological evaluation of fluorinated analogues of resveratrol - PubMed. (URL: [Link])
Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (URL: [Link])
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (URL: [Link])
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (URL: [Link])
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar. (URL: [Link])
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (URL: [Link])
N-Acylation Reactions of Amines - ResearchGate. (URL: [Link])
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. (URL: [Link])
Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity - 中国化学会期刊平台. (URL: [Link])
Synthesis of Fluorinated Amines: A Personal Account - PMC. (URL: [Link])
Application of Bioisosteres in Drug Design. (URL: [Link])
Furan: A Promising Scaffold for Biological Activity. (URL: [Link])
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])
Application Note: Advanced Protecting Group Strategies for Fluorinated Amines
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming nucleophilic deficiency in fluorinated amines through strategic protecting group chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Overcoming nucleophilic deficiency in fluorinated amines through strategic protecting group chemistry.
Introduction: The Fluorine Penalty in Amine Protection
The incorporation of fluorine into aliphatic and aromatic amines is a cornerstone strategy in modern drug development. Fluorination modulates lipophilicity, enhances metabolic stability, and critically lowers the basicity (
pKa
) of adjacent amines, which can improve membrane permeability and oral bioavailability[1].
However, this highly desirable physicochemical shift introduces a significant synthetic bottleneck: nucleophilic deficiency . The strong electron-withdrawing inductive effect of fluorine (particularly trifluoromethyl or gem-difluoro groups) pulls electron density away from the nitrogen lone pair. For context, the
pKa
of the conjugate acid of ethylamine is approximately 10.7, whereas 2,2,2-trifluoroethylamine drops to ~5.7. This
105
-fold decrease in basicity renders standard amine protection protocols (e.g., standard
Boc2O
with triethylamine in dichloromethane) sluggish, low-yielding, or entirely ineffective[2].
This application note outlines field-proven, causality-driven strategies to efficiently protect highly fluorinated amines, ensuring high yields and preserving chiral integrity.
Mechanistic Insights and Strategic Selection
To successfully protect a fluorinated amine, the synthetic strategy must either supercharge the electrophile or force the nucleophile .
Strategy A: Forcing the Nucleophile (Strong Base Deprotonation)
Because the neutral fluorinated amine is a poor nucleophile, complete deprotonation using a strong base (such as NaH or LiHMDS) generates a highly reactive amide anion. The extreme electronegativity of the adjacent fluorine atoms actually stabilizes this anion compared to a non-fluorinated analog, making the deprotonation thermodynamically favorable. Once formed, this anion rapidly attacks the electrophilic center of
Boc2O
or
Fmoc−Cl
.
Strategy B: Supercharging the Electrophile (Nucleophilic Catalysis)
If the substrate contains base-sensitive functional groups (e.g., enolizable ketones or sensitive esters), strong bases cannot be used. Instead, the electrophilicity of the protecting reagent must be enhanced. Using 4-Dimethylaminopyridine (DMAP) at elevated temperatures generates a highly reactive
N
-acylpyridinium intermediate. The increased electrophilicity of this intermediate compensates for the poor nucleophilicity of the fluorinated amine[2].
Strategy C: The Dual-Purpose Approach (Ellman’s Auxiliary)
For the synthesis of chiral fluorinated amines, the most efficient strategy bypasses the protection of a pre-formed amine entirely. Instead, (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary) is condensed with a fluorinated ketone. The resulting sulfinyl imine undergoes diastereoselective reduction or nucleophilic addition. The tert-butylsulfinyl group serves a dual purpose: it acts as a powerful chiral directing group during synthesis and remains as a robust, sterically hindered protecting group until selectively cleaved by acidic methanolysis[3][4].
Quantitative Comparison of Protection Strategies
The following table summarizes the impact of fluorination on amine reactivity and the necessary strategic adjustments required for successful
N
-Boc protection.
Amine Substrate
Approx.
pKa
Standard Condition Yield (
Boc2O
, TEA, DCM, RT)
Optimized Condition
Optimized Yield
Ethylamine
10.7
> 95% (Complete in 1 h)
N/A (Standard is sufficient)
N/A
2,2,2-Trifluoroethylamine
5.7
< 10% (After 24 h)
Boc2O
, NaH, THF, 0 °C
→
RT
85–92%
α
-Trifluoromethyl benzylamine
~6.0
< 5% (After 24 h)
Boc2O
, DMAP (0.2 eq), Neat, 60 °C
75–85%
3,3-Difluoropyrrolidine
7.4
~ 40% (After 24 h)
Boc2O
, DMAP (0.1 eq), THF, 40 °C
> 90%
Decision Workflow for Fluorinated Amine Protection
Caption: Decision matrix for selecting a protecting group strategy for fluorinated amines.
Experimental Protocols
Protocol 1: Strong-Base Promoted
N
-Boc Protection of
α
-Trifluoromethyl Amines
Use this protocol for pre-formed fluorinated amines lacking base-sensitive functional groups.
Rationale: Sodium hydride (NaH) irreversibly deprotonates the poorly nucleophilic amine, generating a highly reactive amide anion that rapidly traps
Boc2O
.
Materials:
α
-Trifluoromethyl amine (1.0 equiv)
Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)
Di-tert-butyl dicarbonate (
Boc2O
, 1.2 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF (0.2 M relative to the amine) and cool to 0 °C using an ice bath. Slowly add the fluorinated amine (1.0 equiv) dropwise.
Causality Check: Hydrogen gas evolution indicates active deprotonation. The electron-withdrawing
CF3
group stabilizes the resulting anion, driving the equilibrium forward.
Electrophile Addition: Stir for 30 minutes at 0 °C. Dissolve
Boc2O
(1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically complete within 2–4 hours).
Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous
NH4Cl
.
Causality Check:
NH4Cl
is preferred over water to buffer the pH, preventing base-catalyzed hydrolysis of the newly formed carbamate.
Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol 2: Synthesis of Protected Chiral Fluorinated Amines via Ellman's Auxiliary
Use this protocol for the de novo asymmetric synthesis of protected fluorinated amines.
Rationale: The condensation of a fluorinated ketone with tert-butanesulfinamide creates an activated electrophile (sulfinyl imine). The bulky tert-butyl group directs the subsequent hydride attack, yielding a diastereomerically pure, protected amine[3][4].
Imine Condensation: In a dry flask under argon, dissolve the fluorinated ketone (1.0 equiv) and tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M). Add
Ti(OEt)4
(2.0 equiv) at room temperature.
Causality Check:
Ti(OEt)4
acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.
Monitoring: Stir at room temperature or heat to 60 °C (depending on steric hindrance) until complete conversion is observed via LC-MS (typically 12–24 h).
Diastereoselective Reduction: Cool the reaction mixture to -50 °C. Slowly add
NaBH4
(3.0 equiv).
Causality Check: The low temperature maximizes the stereocontrolling influence of the chiral sulfinyl group during hydride delivery.
Quenching: Stir for 4 hours, gradually warming to 0 °C. Quench by adding methanol dropwise until gas evolution ceases, followed by the addition of an equal volume of brine.
Filtration: A heavy white precipitate of titanium dioxide (
TiO2
) will form. Filter the suspension through a pad of Celite and wash the filter cake generously with Ethyl Acetate.
Isolation: Separate the organic layer from the filtrate, dry over
MgSO4
, and concentrate. The resulting tert-butylsulfinyl protected fluorinated amine can be purified by chromatography and used directly in downstream coupling reactions.
Application Note: Advanced Catalytic Methodologies for the Synthesis of Fluorinated Heterocycles
Context & Rationale Fluorinated heterocycles possess privileged scaffolds in modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms into heterocyclic cores profoundly modulates...
Author: BenchChem Technical Support Team. Date: March 2026
Context & Rationale
Fluorinated heterocycles possess privileged scaffolds in modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms into heterocyclic cores profoundly modulates lipophilicity, enhances metabolic stability by blocking metabolically labile sites, and improves target binding affinity[1]. Historically, the synthesis of these motifs relied on harsh, late-stage electrophilic or nucleophilic fluorination, which often suffered from poor functional group tolerance and low regioselectivity.
However, the advent of advanced catalytic methodologies—specifically transition-metal-catalyzed C–H functionalization and visible-light photoredox catalysis—has revolutionized this space. These methods enable the construction of complex fluorinated heterocycles under mild, highly selective conditions, allowing for divergent synthesis from common, unactivated precursors[2].
Mechanistic Frameworks in Catalytic Fluorination
Transition-Metal Catalyzed C–H Activation and Annulation
Transition-metal catalysis, particularly utilizing Rh(III) complexes, offers a robust pathway for the synthesis of fluorinated isoquinolines and pyridines. By coupling benzamides with fluorinated building blocks like 2,2-difluorovinyl tosylate, researchers can achieve precise C–H activation followed by migratory insertion[3].
The mechanistic divergence in these reactions is heavily dictated by the choice of the directing group (DG). For instance, utilizing an N-OMe benzamide directs the pathway toward β-fluoride elimination, yielding an open-chain monofluorinated alkene that undergoes subsequent acid-mediated cyclization. Conversely, bulkier DGs like N-OPiv promote direct C–N bond formation, bypassing the elimination step entirely[3].
Figure 1: Rh(III)-catalyzed C-H activation and annulation pathway for fluorinated isoquinolines.
Photoredox catalysis has emerged as a powerful, metal-free alternative for the divergent synthesis of fluorinated heterocycles[4]. By employing visible light and organic photocatalysts (e.g., 4CzIPN) or ruthenium/iridium complexes, fluoroalkyl radicals (•CF₂R or •CF₃) are generated via single-electron transfer (SET) from readily available precursors like perfluoroalkyl iodides or trifluoroacetic anhydride[5].
These electrophilic radicals readily add to unactivated alkenes or alkynes, forming a radical adduct that subsequently undergoes oxidation and intramolecular cyclization to yield functionalized pyrazolones, pyrimidines, or indolines[6],[7]. This approach avoids the use of precious metals, eliminates β-H elimination side reactions, and significantly broadens substrate scope[5].
Figure 2: Photoredox catalytic cycle for the generation and cyclization of fluoroalkyl radicals.
Protocol A: Rh(III)-Catalyzed Synthesis of 4-Fluoroisoquinolin-1(2H)-ones[3]
Objective: Construct a fluorinated isoquinoline core via directed C–H activation and annulation.
Causality & Design: The use of AgNTf₂ is critical to abstract the chloride ligands from the [Cp*RhCl₂]₂ precatalyst, generating the highly electrophilic, active cationic Rh(III) species necessary for C–H insertion. Cu(OAc)₂ acts as an essential additive to facilitate catalyst turnover and stabilize the rhodacycle intermediate.
Step-by-Step Workflow:
Reaction Assembly: In an oven-dried Schlenk tube, combine N-OMe benzamide (0.2 mmol), 2,2-difluorovinyl tosylate (0.3 mmol),[Cp*RhCl₂]₂ (2.5 mol %), AgNTf₂ (10 mol %), and Cu(OAc)₂ (20 mol %).
Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add anhydrous DCE (2.0 mL). Strict exclusion of moisture is required because water can competitively coordinate to the highly electrophilic Rh(III) center, inhibiting the C–H activation step.
Heating & Coupling: Stir the mixture at 80 °C for 12 hours.
Validation Checkpoint 1: Analyze an aliquot via TLC (Hexanes/EtOAc). The disappearance of the benzamide starting material and the emergence of a highly UV-active intermediate confirm successful olefin insertion. ¹⁹F-NMR of the crude intermediate should display a characteristic doublet of doublets corresponding to the retained monofluorinated alkene.
One-Pot Cyclization: Cool to room temperature, add a solution of HCl in dioxane (4.0 M, 1.0 mL), and stir at 100 °C for an additional 4 hours to drive the cyclization via N–O bond cleavage.
Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography.
Protocol B: Photoredox-Catalyzed Synthesis of Fluoroalkylated Pyrazolones[7]
Objective: Metal-free, visible-light-mediated synthesis of perfluoroalkylated 2-pyrazolin-5-ones.
Causality & Design: 4CzIPN is selected as the organic photocatalyst due to its optimal redox window, which perfectly matches the reduction potential of perfluoroalkyl iodides. Na₂CO₃ is employed to neutralize the HI byproduct, preventing the protonation of the sacrificial donor and driving the reaction forward.
Step-by-Step Workflow:
Reaction Assembly: To a 10 mL transparent glass vial, add methacryloyl hydrazide (0.1 mmol), perfluoroalkyl iodide (0.15 mmol), Na₂CO₃ (1.5 equiv.), and 4CzIPN (1 mol %).
Solvent & Degassing: Add dry DMF (1.0 mL). Seal the vial with a PTFE septum. Perform three freeze-pump-thaw cycles. *Degassing is not merely a best practice; it is a mechanistic necessity. Molecular oxygen is an excellent triplet quencher and will rapidly deactivate the excited 4CzIPN photocatalyst, completely shutting down the single-electron transfer (SET) event.
Irradiation: Place the vial under blue LED irradiation (450–456 nm, 3 W) at 20 °C for 16 hours.
Validation Checkpoint 2: During irradiation, the reaction mixture should maintain the characteristic luminescence of the photocatalyst. If the solution darkens rapidly, this indicates premature catalyst degradation due to incomplete degassing. Post-reaction ¹⁹F-NMR will confirm the incorporation of the perfluoroalkyl group, typically appearing as a distinct multiplet upfield.
Workup: Dilute with brine, extract with dichloromethane, concentrate under reduced pressure, and purify via silica gel chromatography.
Data Synthesis & Optimization
The following tables summarize the critical reaction parameters and their direct impact on the yield and mechanistic pathways of the synthesized fluorinated heterocycles.
Table 1: Divergent Outcomes in Rh(III)-Catalyzed C–H Functionalization[3]
Directing Group (DG)
Coupling Partner
Major Mechanistic Pathway
Isolated Yield (%)
Mechanistic Rationale
N-OMe Benzamide
2,2-Difluorovinyl Tosylate
β-Fluoride Elimination
82%
The N-OMe group facilitates open-chain olefin formation prior to acid-mediated cyclization.
N-OPiv Benzamide
2,2-Difluorovinyl Tosylate
Direct C–N Formation
75%
The steric bulk of the OPiv group promotes direct reductive elimination to form the heterocycle, bypassing β-F elimination.
Table 2: Optimization Parameters for Photocatalytic Fluoroalkylation of Pyrazolones[7]
Photocatalyst
Solvent
Base Additive
Yield (%)
Causality / Observation
Ru(bpy)₃Cl₂
DMF
Na₂CO₃
45%
Moderate SET efficiency; introduces heavy metal toxicity.
Eosin Y
DMF
Na₂CO₃
Traces
Insufficient excited-state reduction potential to activate the perfluoroalkyl iodide.
4CzIPN
DMF
Na₂CO₃
89%
Optimal redox window; metal-free organic dye provides maximum turnover.
4CzIPN
MeCN
Na₂CO₃
62%
Lower solubility of the inorganic base limits the neutralization of HI, reducing radical lifetime.
4CzIPN
DMF
None
0%
Base is strictly required to neutralize HI and drive the catalytic cycle forward.
References
Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications.Organic Chemistry Frontiers (RSC Publishing).
Photocatalytic Perfluoroalkenylation of Ketones and Its Application in the Synthesis of Fluorinated Heterocycles.Organic Letters (ACS Publications).
Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles.Journal of the American Chemical Society (ACS Publications).
Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis.Accounts of Chemical Research (ACS Publications).
Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones.ResearchGate.
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.PMC (NIH).
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.ResearchGate.
Technical Support Center: Troubleshooting Stereoselectivity in Fluorotetrahydrofuran Amine Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective synthesis of fluorinated tetrahydrofurans (THFs) bearing amine function...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective synthesis of fluorinated tetrahydrofurans (THFs) bearing amine functionalities. The introduction of fluorine into the THF ring—highly sought after in nucleoside analog and peptidomimetic drug development—often compromises stereocontrol. Fluorine’s small van der Waals radius (1.47 Å) and extreme electronegativity disrupt traditional steric-directed facial selectivity, leading to poor diastereomeric ratios (dr) and enantiomeric excess (ee).
This guide provides mechanistic troubleshooting, field-proven protocols, and structural insights to help you regain stereocontrol in your synthetic workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does direct deoxofluorination of my chiral amino-THF precursor result in complete racemization or epimerization?Root Cause: Reagents like DAST or Deoxo-Fluor proceed via a carbenium or oxocarbenium ion intermediate when applied to THF systems. Because the THF oxygen can stabilize the adjacent positive charge through resonance, the reaction shifts from a concerted
SN2
mechanism to an
SN1
-like pathway, allowing non-selective facial attack by the fluoride ion[1].
Solution: Avoid direct nucleophilic fluorination of the THF core if the leaving group is adjacent to the ring oxygen. Instead, utilize an acyclic precursor strategy. By performing the fluorination on an acyclic
α,β
-epoxy alcohol using Deoxo-Fluor, followed by an HF/pyridine-promoted regioselective ring opening, you can force the cyclization to occur after the C-F stereocenter is securely locked[2].
Q2: I am using an oxidative fluorocyclization approach to build the THF ring, but my enantioselectivity for the tertiary C-F bond is plateauing at ~40% ee. How can I improve this?Root Cause: Uncatalyzed background oxidation by the terminal oxidant or poor steric differentiation in the transition state. In hypervalent iodine(III)-catalyzed fluorocyclizations, the steric repulsion between the catalyst's chiral side arm and the nucleophile's tether is the primary driver for enantioselection[3].
Solution: Upgrade your catalyst to a 1-naphthyllactic acid-based iodine(III) catalyst. The bulky naphthyl group maximizes steric repulsion in the hydrogen-bonded difluoride complex transition state, effectively shielding one face of the alkene and boosting ee to >90%[4].
Q3: Reductive amination of my 3-fluoro-THF-4-one yields a 1:1 mixture of cis and trans amines. How do I achieve diastereoselectivity?Root Cause: The fluorine atom is too small to provide meaningful steric bulk to block one face of the intermediate imine. However, its strong electron-withdrawing nature creates significant hyperconjugative effects (
σC−H→σC−F∗
) that dictate the preferred conformation of the ring[1].
Solution: Switch from a purely steric-control mindset to stereoelectronic control. Using a small, hard hydride source like
NaBH4
under highly controlled conditions favors the cis-isomer (kinetic product) due to trajectory preferences dictated by the axial fluorine. If the trans-isomer is required, isolate the cis-alcohol, perform a Mitsunobu inversion to the azide, and reduce it to the amine[5].
Part 2: Data Visualization & Workflows
Quantitative Comparison of Fluorination Strategies
Synthetic Strategy
Substrate Type
Reagent / Catalyst
Target Stereocenter
Typical Yield
Stereoselectivity
Organocatalytic Fluorocyclization
1,1-Disubstituted Styrenes
1-Naphthyllactic acid-based I(III)
Tertiary C-F
41–85%
Up to 96% ee
Epoxide Ring-Opening
α,β
-Epoxy Alcohols
Deoxo-Fluor then HF/Pyridine
Secondary C-F
83–95%
>97:3 dr
Diastereoselective Reduction
CF3
-Substituted THF Ketones
NaBH4
(cis) / Mitsunobu (trans)
Secondary C-N
65–85%
>95:5 dr
Mechanistic Pathways
Mechanistic pathway of chiral iodine(III)-catalyzed fluorocyclization.
Stereodivergent workflow for accessing cis- and trans-fluoro-THF amines.
Purpose: To synthesize enantioenriched fluorotetrahydrofurans with tertiary C-F stereocenters from acyclic precursors[4].
Self-Validation Checkpoint: The formation of the hydrogen-bonded difluoride complex must be monitored via
19F
NMR prior to substrate addition. A distinct shift confirms catalyst activation and prevents racemic background reactions.
Catalyst Activation: In a flame-dried Schlenk flask, dissolve the 1-naphthyllactic acid-based iodine(III) catalyst (0.1 equiv) in anhydrous
CH2Cl2
at -35 °C. Add exactly 2.0 equivalents of HF-pyridine complex.
Validation Step: Extract a 0.1 mL aliquot for
19F
NMR; the presence of a sharp singlet indicates successful activation of the difluoride complex.
Substrate Addition: Slowly add the 1,1-disubstituted styrene precursor (containing the tethered amine/hydroxyl nucleophile) dropwise over 30 minutes. Maintaining a low localized substrate concentration is critical to preventing uncatalyzed background oxidation[3].
Cyclization: Stir the mixture at -35 °C for 12 hours. The steric bulk of the naphthyl group will shield the Re-face of the alkene, forcing the nucleophilic attack and subsequent fluoride delivery from the Si-face.
Quenching & Isolation: Quench the reaction with saturated aqueous
NaHCO3
. Extract with ethyl acetate, dry over
MgSO4
, and purify via silica gel chromatography. Determine ee via chiral HPLC.
Protocol 2: Stereospecific Epoxide Ring-Opening to Fluoro-THF Amines
Purpose: To bypass the epimerization common in direct THF fluorination by utilizing an acyclic epoxide precursor[2].
Self-Validation Checkpoint: The intermediate fluoroepoxide must be isolated and its dr confirmed via
19F
NMR before proceeding to the cyclization step.
Deoxofluorination: Dissolve the anti-
α,β
-epoxy alcohol in anhydrous
CH2Cl2
and cool to 0 °C. Add Deoxo-Fluor (1.2 equiv) dropwise. Warm to 40 °C and stir for 4 hours.
Intermediate Validation: Isolate the fluoroepoxide.
Validation Step: Run
19F
NMR to confirm a single fluorine environment, ensuring the stereocenter was inverted cleanly via
SN2
without neighboring group interference.
Ring Opening & Cyclization: Dissolve the fluoroepoxide in a Teflon flask containing HF/pyridine complex. Heat to 60 °C. The fluoride ion triggers the epoxide ring opening, generating a transient intermediate that undergoes intramolecular cyclization by the tethered nucleophile.
Amination: If the precursor contained a protected hydroxyl instead of an amine, convert the resulting THF-alcohol to an amine via standard mesylation followed by displacement with sodium azide, and subsequent Staudinger reduction.
Technical Support Center: Purification of cis-4-Fluorotetrahydrofuran-3-amine HCl
Introduction: Welcome to the technical support guide for the purification of cis-4-Fluorotetrahydrofuran-3-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the technical support guide for the purification of cis-4-Fluorotetrahydrofuran-3-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this and similar fluorinated amine hydrochlorides. The unique structural features of this molecule, namely the fluorinated stereocenter and the hydrophilic amine salt, present specific challenges during its purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield. Our approach is grounded in fundamental chemical principles and validated by practical, field-tested experience.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of cis-4-Fluorotetrahydrofuran-3-amine HCl. Each problem is followed by a detailed explanation of the potential causes and a step-by-step solution.
Issue 1: Oily Product or Failure to Crystallize During Recrystallization
Q: I've isolated my crude cis-4-Fluorotetrahydrofuran-3-amine HCl, but it appears as a viscous oil or fails to precipitate as a solid during recrystallization. What's going on and how can I fix it?
A: This is a common issue when purifying amine hydrochlorides, which are often hygroscopic and can have high solubility in residual solvents. The presence of even minor impurities can act as a eutectic mixture, further depressing the melting point and preventing crystallization.
Root Cause Analysis:
Excess Water: The hydrochloride salt is highly polar and will readily absorb moisture from the atmosphere or from solvents that have not been rigorously dried. Water can prevent crystallization by keeping the salt in a solvated state.
Residual Solvents: Solvents from the reaction or workup (e.g., THF, DCM, Ethyl Acetate) can be trapped in the crude product, leading to an oily consistency.
Inorganic Salt Impurities: Salts like NaCl, formed during the HCl salt formation or workup, can interfere with the crystal lattice formation of your desired compound.
Stereoisomeric Impurities: The trans-isomer, if present, may have different solubility characteristics and can inhibit the crystallization of the desired cis-isomer.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting an oily product.
Step-by-Step Resolution Protocol:
Rigorous Drying:
Place the crude oil in a round-bottom flask or a suitable crystallization dish.
Connect the flask to a high vacuum line (<1 torr).
Gently heat the sample (30-40 °C) while under vacuum to drive off residual water and volatile organic solvents. A "foaming" or "bumping" of the oil may occur initially as solvents are removed.
Continue drying for several hours, or until the product appears as a solid or a very viscous glass.
Solvent Titration for Crystallization:
If the product is still an oil after drying, attempt to induce crystallization by solvent titration.
Dissolve the oil in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, isopropanol).
Slowly add a non-polar "anti-solvent" (e.g., diethyl ether, MTBE, or hexanes) dropwise while vigorously stirring.
Continue adding the anti-solvent until the solution becomes persistently cloudy.
If no precipitate forms, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Cool the mixture in an ice bath or refrigerator to promote crystallization.
Recrystallization Protocol:
Solvent System
Rationale
Isopropanol (IPA) / MTBE
IPA is a good solvent for amine HCl salts, and MTBE is a less polar anti-solvent.
Methanol / Diethyl Ether
Methanol has high solvating power, while ether is an excellent anti-solvent.
Acetonitrile (MeCN)
MeCN can be a good single-solvent system for recrystallizing some polar molecules.
Step 1: Dissolve the crude material in a minimum amount of hot isopropanol (or other chosen solvent).
Step 2: If there are insoluble impurities, perform a hot filtration.
Step 3: Allow the solution to cool slowly to room temperature.
Step 4: If no crystals form, add MTBE (or other anti-solvent) dropwise until turbidity is observed.
Step 5: Cool the flask in an ice bath for 30-60 minutes.
Step 6: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Issue 2: Poor Purity Profile After a Single Purification Step
Q: I've performed a recrystallization, but my NMR/LC-MS analysis still shows significant impurities. What are my next steps?
A: While recrystallization is effective for removing many impurities, it may not be sufficient for separating compounds with very similar solubility profiles, such as stereoisomers or certain reaction byproducts. In such cases, a more selective purification technique like chromatography is required.
Root Cause Analysis:
Co-precipitation: Impurities with similar structures and polarities can co-precipitate with your target compound during recrystallization.
Incomplete Reaction: The presence of unreacted starting materials may require a different purification approach.
Formation of Stable Byproducts: The synthesis may have produced byproducts that are difficult to separate by simple crystallization.
Troubleshooting and Resolution:
Purity Assessment:
Use high-resolution analytical techniques like HPLC or UPLC-MS to accurately quantify the purity and identify the impurities if possible.
¹H and ¹⁹F NMR can be invaluable for identifying structurally related impurities.
Chromatographic Purification:
Due to the polar and ionic nature of the amine hydrochloride, standard silica gel chromatography can be challenging. The compound may streak or irreversibly bind to the silica.
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol is typically effective. The acidic modifier is crucial to keep the amine protonated and improve peak shape.
Detection: UV (if the molecule has a chromophore) or, more universally, Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD).
Alternative Method: Ion-Exchange Chromatography:
This technique separates molecules based on their charge.
A strong cation exchange (SCX) cartridge can be used to bind the positively charged amine.
Neutral impurities are washed away with a non-polar solvent.
The desired compound is then eluted by washing the cartridge with a solution of a base (e.g., ammonia in methanol).
The freebase can then be converted back to the HCl salt.
Purification Strategy Flowchart:
Caption: A flowchart outlining purification strategies.
Frequently Asked Questions (FAQs)
Q1: Is cis-4-Fluorotetrahydrofuran-3-amine HCl stable in solution?
A1: The compound is generally stable in acidic to neutral aqueous solutions. However, under basic conditions (pH > 8-9), the free amine will be generated. The free amine may be less stable over long periods and could be susceptible to oxidation or other degradation pathways. For long-term storage of solutions, it is recommended to keep them at a low temperature (2-8 °C) and under an inert atmosphere (nitrogen or argon).
Q2: How can I confirm the 'cis' stereochemistry of my final product?
A2: The most definitive method for confirming the relative stereochemistry is through 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). A cross-peak between the protons at the C3 and C4 positions would indicate that they are on the same face of the tetrahydrofuran ring, confirming the cis relationship.
Q3: My final product is highly static and difficult to handle. What can I do?
A3: Highly pure, anhydrous crystalline solids can often exhibit static charge. This can be mitigated by using an anti-static gun in the weighing area or by handling the material in a glove box with controlled humidity. Ensure that all spatulas and weighing vessels are properly grounded.
Q4: What are the key safety precautions when handling this compound?
A4: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Handle the compound in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and toxicity information.
References
General Principles of Amine Purification: "Purification of Laboratory Chemicals, Eighth Edition" by W.L.F. Armarego and C.L.L. Chai. This book provides extensive details on the purification of various classes of organic compounds, including amines and their salts. (Source: Elsevier, URL: [Link])
Chromatography of Polar Compounds: "Practical HPLC Method Development" by L.R. Snyder, J.J. Kirkland, and J.W. Dolan. This text offers a comprehensive guide to developing HPLC methods, with specific sections relevant to the analysis of polar and ionizable compounds. (Source: Wiley, URL: [Link])
NMR for Stereochemical Assignment: "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Edition" by E. Breitmaier. This book provides the foundational knowledge for using various NMR techniques, including NOESY, for determining the stereochemistry of organic molecules. (Source: Wiley, URL: [Link])
Troubleshooting
Technical Support Center: Optimizing Amide Coupling for cis-4-Fluorotetrahydrofuran-3-amine HCl
Welcome to the Technical Support Center for cis-4-Fluorotetrahydrofuran-3-amine HCl (CAS: 2007919-31-3)[1]. This cyclic fluoroamine is a highly valuable building block in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for cis-4-Fluorotetrahydrofuran-3-amine HCl (CAS: 2007919-31-3)[1]. This cyclic fluoroamine is a highly valuable building block in medicinal chemistry and drug development. However, researchers frequently encounter sluggish reaction kinetics and low yields when incorporating it into target molecules.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your amide coupling workflows.
Coupling Strategy Workflow
Selecting the correct coupling reagent is the most critical variable when working with deactivated amines. Use the decision matrix below to determine the optimal pathway for your specific carboxylic acid partner.
Decision matrix for selecting coupling reagents based on carboxylic acid properties.
Q: Why is my coupling yield consistently <30% when using standard EDC/HOBt conditions?A: The core issue is the inductive electron-withdrawing effect (-I effect) of the fluorine atom. In cis-4-Fluorotetrahydrofuran-3-amine, the highly electronegative fluorine pulls electron density away from the adjacent amine through the sigma bonds of the cyclic system. This severely reduces the nucleophilicity of the nitrogen lone pair. Standard carbodiimide protocols (like EDC/HOBt) are often sluggish and yield unsatisfactory results with electron-deficient amines[2]. To overcome this kinetic barrier, you must use a more powerful activator like HATU, which generates a highly electrophilic active ester[3].
Q: How should I handle the HCl salt during the free-basing step to avoid side reactions?A: The compound is supplied as a hydrochloride salt (CAS 2007919-31-3) to ensure bench stability[1]. You must free-base it in situ using a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
Stoichiometry: Use 2.5 to 3.0 equivalents of base (1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the carboxylic acid, and 0.5–1.0 eq excess to maintain a basic reaction environment).
Causality: Avoid strong inorganic bases (e.g., NaH) or prolonged heating, as the cis-fluoroamine motif can be susceptible to HF elimination (forming an undesired dihydrofuran derivative) under harsh basic conditions.
Q: My carboxylic acid partner has a sensitive chiral center adjacent to the carbonyl. How do I prevent epimerization while still forcing the coupling with this deactivated amine?A: While HATU is excellent for yield, its high reactivity can lead to oxazolone formation, which is the primary mechanistic pathway for racemization. For epimerization-prone substrates, switch to T3P (Propylphosphonic anhydride) paired with pyridine[4]. T3P converts the carboxylic acid oxygen into a leaving group under very mild conditions, resulting in almost no epimerization while successfully driving the reaction with relatively non-nucleophilic amines[4][5].
Quantitative Data: Reagent Selection Matrix
Summarizing the kinetic and operational parameters allows for an objective comparison of coupling strategies.
Understanding the intermediate states is crucial for troubleshooting stalled reactions. The diagram below illustrates why HATU is highly effective for cis-4-Fluorotetrahydrofuran-3-amine.
Mechanistic pathway of HATU-mediated amide coupling with an electron-deficient amine.
Mechanistic Note: The nitrogen atom in the HOAt ring of the active ester provides neighboring group participation, which accelerates the nucleophilic attack step, compensating for the poor nucleophilicity of the fluoroamine[3].
Validated Experimental Protocols
These protocols are designed as self-validating systems , incorporating in-process checks to ensure reaction integrity at every step.
Protocol A: High-Yield Coupling via HATU (Standard Acids)
Optimized for maximum conversion of electron-deficient amines.
Pre-activation: In an oven-dried flask under nitrogen, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).
Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.
Self-Validation Check: Stir for 5–10 minutes. The solution should transition to a pale yellow color, visually confirming the formation of the highly reactive OAt-active ester.
Amine Addition: Add cis-4-Fluorotetrahydrofuran-3-amine HCl (1.1 eq)[1] in one portion.
Monitoring: Stir at room temperature for 2–4 hours.
Self-Validation Check: Monitor via LCMS. The mass of the OAt-active ester should deplete, replaced cleanly by the target amide mass.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (3x) to remove DMF and the tetramethylurea byproduct. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Epimerization-Free Coupling via T3P (Chiral/Sensitive Acids)
Optimized for stereoretention using a mild, scalable methodology.
Dissolution: In a flask, suspend the epimerization-prone Carboxylic Acid (1.0 eq) and cis-4-Fluorotetrahydrofuran-3-amine HCl (1.1 eq) in EtOAc or DCM (0.2 M).
Base Addition: Add Pyridine (3.0 eq). Pyridine is critical here as it further suppresses epimerization compared to aliphatic bases[4].
Activation: Cool the mixture to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise[5].
Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Check: The reaction should remain homogeneous. TLC should show clean conversion without the formation of lower-Rf baseline degradation spots (which typically indicate oxazolone formation).
Workup: Quench with water. Separate the layers and wash the organic layer with 1M aqueous HCl, followed by saturated NaHCO₃.
Self-Validation Check: T3P byproducts are completely water-soluble[5]. The organic layer will yield >95% pure crude amide upon concentration, often bypassing the need for column chromatography.
References
National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]
AMRI (Curia). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
Technical Support Center: Troubleshooting Hygroscopicity in Amine Hydrochloride Salts
Welcome to the Technical Support & Troubleshooting Guide for handling, formulating, and engineering amine hydrochloride active pharmaceutical ingredients (APIs). This guide is designed for researchers and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Guide for handling, formulating, and engineering amine hydrochloride active pharmaceutical ingredients (APIs). This guide is designed for researchers and drug development professionals to diagnose and resolve moisture-related challenges in the laboratory and manufacturing environments.
Section 1: The Mechanistic Root of the Problem
Q: Why do my amine hydrochloride salts rapidly turn into a sticky paste on the benchtop, while the free base remains a flowable powder?
A: This phenomenon is known as deliquescence, driven by the thermodynamic affinity of the salt for atmospheric moisture. Amine hydrochlorides consist of a protonated amine (R-NH₃⁺) and a chloride anion (Cl⁻). The chloride ion has a high charge density and strongly hydrogen-bonds with water molecules.
When the relative humidity (RH) of the environment exceeds the deliquescence relative humidity (DRH) of the salt, the solid adsorbs sufficient water to dissolve completely into an aqueous solution[1]. Furthermore, the dissolution of the salt in this adsorbed moisture layer lowers the microenvironmental pH, which can catalyze the hydrolysis of acid-labile APIs[2].
Mechanism of moisture-induced degradation in amine hydrochlorides.
Section 2: Handling & Storage Protocols
Q: How can I reliably handle and weigh highly hygroscopic amine hydrochlorides without compromising the batch?
A: Handling hygroscopic APIs requires a self-validating, moisture-controlled workflow. Standard benchtop weighing exposes the API to ambient humidity, leading to rapid weight gain that skews molar calculations and initiates degradation.
Protocol: Moisture-Excluded Weighing and Transfer
Environmental Validation: Before handling, verify the ambient RH. If RH > 30%, operations must be moved to an inert glovebox (Nitrogen or Argon).
Self-Validation Step: Validate the glovebox atmosphere by exposing a 1g sample of phosphorus pentoxide (P₂O₅) in an open tare for 30 minutes. If the weight gain is <0.001g, the environment is definitively moisture-free and safe for handling.
Thermal Equilibration: Bring the sealed API container to room temperature inside a desiccator before opening. Opening a cold container causes immediate microscopic condensation on the API surface.
Rapid Transfer: Use pre-weighed, airtight tares (e.g., crimp-sealed vials with septa). Transfer the powder using a static-free spatula to prevent triboelectric charging, which is exacerbated in salt forms that adsorb surface water[3].
Secondary Containment: Store the bulk API double-bagged. Place desiccant sachets (silica gel or molecular sieves) between the primary and secondary bags—never in direct contact with the API—to maintain a continuous low-RH microenvironment.
Workflow for handling hygroscopic amine hydrochloride APIs.
Section 3: Formulation and Encapsulation Strategies
Q: We are locked into the hydrochloride salt form for clinical trials, but it is too hygroscopic for standard gelatin capsules. What formulation strategies can mitigate this?
A: Standard gelatin capsules contain 13-16% moisture. When filled with a hygroscopic amine hydrochloride, the API acts as a desiccant, pulling water from the capsule shell. This causes the capsule to become brittle and shatter, while the API degrades.
Capsule Shell Selection: Switch to Hypromellose (HPMC) capsules. HPMC capsules maintain their mechanical integrity at much lower moisture contents and do not transfer moisture to the API as readily as gelatin, making them ideal for hygroscopic APIs[4]. Alternatively, PEG-plasticized gelatin capsules can be utilized to maintain elasticity under low-moisture conditions[5].
Moisture-Scavenging Excipients: Incorporate excipients that act as preferential moisture scavengers. Anhydrous dibasic calcium phosphate or specific grades of microcrystalline cellulose can absorb residual moisture, protecting the API's microenvironment.
Avoid Maillard Reactants: Never formulate a primary or secondary amine hydrochloride with reducing sugars like lactose. The adsorbed moisture will facilitate a Maillard reaction between the amine and the sugar, leading to rapid browning and degradation of the API[6].
Section 4: Salt Engineering & Counterion Swapping
Q: If formulation fails, how do we engineer the salt to reduce hygroscopicity while maintaining solubility?
A: Salt selection is the most definitive way to resolve hygroscopicity. While hydrochlorides are the default (comprising ~50% of all salts), their high polarity often leads to hydrate formation[7]. The causality of switching counterions relies on disrupting the crystal lattice energy and water affinity. By selecting a larger, less charge-dense counterion, you reduce the thermodynamic drive for water adsorption.
Protocol: Counterion Screening for Hygroscopicity Reduction
Select Alternative Acids: Screen the free base against methanesulfonic acid (mesylate), sulfuric acid (sulfate), and p-toluenesulfonic acid (tosylate). Mesylate salts often provide comparable or superior aqueous solubility (e.g., up to 39 mg/mL) while exhibiting a clean, non-hygroscopic polymorphic profile[2].
Dynamic Vapor Sorption (DVS): Subject the new salt candidates to DVS to quantify moisture uptake[8].
Self-Validation Step: A successful candidate must demonstrate a reversible mass change of <2% between 0% and 90% RH at 25°C, with no hysteresis loop (which would indicate irreversible hydrate formation).
Evaluate Common Ion Effect: Hydrochlorides suffer from the common ion effect in the stomach (where ambient Cl⁻ is 0.1-0.15 M), which can logarithmically suppress dissolution by a factor of 7 or more[1]. Mesylates and sulfates bypass this gastric suppression, often resulting in better in vivo bioavailability[9].
Quantitative Comparison of Common Pharmaceutical Salt Forms
Solid-State Form
Relative Aqueous Solubility
Hygroscopicity Potential
Microenvironmental pH
Clinical / Formulation Implications
Free Base
Very Low
Low
Neutral to Basic
Poor bioavailability; baseline for non-hygroscopic behavior.
Hydrochloride
Very High
High (Deliquescent)
Highly Acidic (<2)
Prone to hydrate formation; susceptible to gastric common-ion effect.
Mesylate
High
Low to Moderate
Acidic
Excellent alternative to HCl; clean polymorphic profile; avoids common-ion effect.
Sulfate
Moderate
Low
Acidic
Forms highly stable, less polar crystal lattices; good for solid oral dosage.
References
Title : Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | Source : nih.gov | URL :2
Title : Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Source : acs.org | URL : 9
strategies for enhancing the stability of fluorinated intermediates
An essential aspect of modern drug discovery and materials science involves the use of organofluorine compounds, prized for their ability to modulate properties like metabolic stability, lipophilicity, and binding affini...
Author: BenchChem Technical Support Team. Date: March 2026
An essential aspect of modern drug discovery and materials science involves the use of organofluorine compounds, prized for their ability to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very electronic properties that make fluorine a valuable substituent can also impart significant instability to fluorinated intermediates, posing considerable challenges during synthesis, purification, and storage.
This Technical Support Center provides a structured guide for researchers, scientists, and drug development professionals to navigate and overcome the common stability issues encountered with fluorinated intermediates. As Senior Application Scientists, our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed, proactive decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of fluorinated intermediates.
Q1: Why are many fluorinated intermediates inherently unstable?
A1: The instability often stems from the powerful electron-withdrawing inductive effect of the fluorine atom. This effect creates significant partial positive charges (δ+) on adjacent carbon atoms, making them highly susceptible to several degradation pathways:
Increased Electrophilicity: The carbon atom bonded to fluorine (the α-carbon) and the next carbon in the chain (the β-carbon) become more electrophilic. This makes them prime targets for nucleophilic attack.
Acidity of β-Protons: Protons on the β-carbon become more acidic and are more easily abstracted by bases. This facilitates elimination reactions, a common decomposition route.[3]
Carbocation Destabilization: While fluorine's lone pairs can offer some resonance stabilization, its strong inductive effect generally destabilizes adjacent carbocations.
These electronic perturbations result in a delicate balance where the intermediate can be highly reactive and prone to decomposition under conditions that non-fluorinated analogues would tolerate.
Q2: What are the most common decomposition pathways for fluorinated intermediates?
A2: The primary modes of decomposition are:
HF Elimination (Defluorination): This is arguably the most common pathway, especially for fluoroalkanes. A base removes an acidic proton from the β-carbon, leading to the elimination of hydrogen fluoride (HF) and the formation of an alkene. This is particularly prevalent at higher temperatures or with strong, sterically unhindered bases.[3]
Hydrolysis: The high electrophilicity of the carbon backbone makes many fluorinated intermediates sensitive to water. For example, perfluoroacyl fluorides, common intermediates in thermal decomposition, are highly stable thermally but react readily with water to form perfluorinated carboxylic acids (PFCAs).[4]
Nucleophilic Substitution: A nucleophile can attack the electrophilic carbon center, displacing the fluoride ion or another leaving group.
Thermal Degradation: At elevated temperatures, C-C bond cleavage can occur, initiating radical chain reactions that lead to a cascade of smaller organofluorine byproducts.[5] For PFCAs, thermal decomposition often proceeds through the formation of an α-lactone intermediate, which then loses CO.[4][6]
Q3: How does the position and number of fluorine atoms affect stability?
A3: The stability is highly dependent on the fluorination pattern:
α-Fluorination: A single fluorine on a carbon bearing a leaving group can stabilize the transition state for Sₙ1 reactions via resonance from the fluorine lone pairs.
β-Fluorination: As discussed, this pattern significantly increases the likelihood of HF elimination.
Polyfluorination: While the C-F bond is very strong (around 110-126 kcal/mol), multiple fluorine atoms on the same or adjacent carbons drastically increase the inductive effect.[7] This can weaken other bonds in the molecule. For instance, polyfluorination can decrease the π-density of aromatic rings, altering their reactivity and susceptibility to nucleophilic attack.[7][8]
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for issues encountered during experimentation.
Issue 1: Significant Defluorination Observed During Reaction
You notice by ¹⁹F NMR or LC-MS that your desired product is absent, and you have evidence of alkene formation or loss of fluorine from your starting material.
This is a classic case of base- or nucleophile-induced HF elimination.
Root Cause Analysis & Solutions:
Potential Cause
Explanation
Recommended Solution
Strong/Stericall y Unhindered Base
Reagents like potassium t-butoxide, NaOH, or even primary/secondary amines can readily abstract the acidic β-proton, initiating E2 elimination.
Switch to a non-nucleophilic, sterically hindered base. For example, proton sponge or 2,6-di-tert-butylpyridine can be effective. A "blockade strategy" using bulky groups can prevent side reactions.[9]
High Reaction Temperature
Elimination reactions have a higher activation energy than substitution reactions and are thus favored at elevated temperatures.[3]
Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Consider screening temperatures starting from -78°C.
Protic Solvent
Polar protic solvents (e.g., ethanol, water) can stabilize the developing charge in the elimination transition state and may also act as a proton source/sink, facilitating the pathway.[10]
Switch to a polar aprotic solvent like THF, acetonitrile, or DMF. These solvents do not facilitate proton transfer as readily.
Nucleophilic Fluoride Source
In substitution reactions, the fluoride ion itself can act as a base, leading to elimination as a side reaction.
Use a less basic fluoride source if possible. For example, spray-dried potassium fluoride is often less basic than the standard reagent.
Troubleshooting Workflow for Defluorination
Caption: Decision tree for troubleshooting unwanted defluorination.
Issue 2: Decomposition During Aqueous Workup or Purification
Your crude reaction mixture looks good, but the yield drops significantly after extraction with water or purification by silica gel chromatography.
This points to instability towards water (hydrolysis) or acid.
Root Cause Analysis & Solutions:
Hydrolysis: Highly electrophilic fluorinated intermediates can react with water during the workup.
Solution: Perform the aqueous workup at low temperatures (0-5°C) and as rapidly as possible. Use brine (saturated NaCl solution) instead of pure water to reduce the activity of water. If possible, opt for a non-aqueous workup, such as direct filtration of salts and evaporation of the solvent.
Acid-Catalyzed Decomposition: Standard silica gel is acidic (pH ≈ 4.5-5.5) and can catalyze the decomposition of sensitive intermediates.
Solution 1 (Modify Chromatography): Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent, then flushing with the pure eluent. Alternatively, use a different stationary phase like neutral or basic alumina, or a bonded-phase silica (e.g., C18) for reverse-phase chromatography.
Solution 2 (Avoid Chromatography): If the intermediate is sufficiently volatile and thermally stable, consider purification by distillation or sublimation under reduced pressure. Recrystallization is another excellent, non-destructive alternative for solid compounds.
Issue 3: Intermediate Degrades During Storage
A previously pure sample shows signs of decomposition after being stored for a period.
Fluorinated intermediates can be sensitive to atmospheric conditions, light, and temperature.[11] Proper storage is critical for maintaining their integrity.[12]
Best Practices for Storage:
Parameter
Recommendation
Rationale
Temperature
Store at low temperatures (-20°C is standard; -80°C for highly unstable species).[11]
Slows the rate of all potential decomposition reactions. For volatile compounds like fluoroalkanes, it also reduces evaporation.[12]
Atmosphere
Store under an inert atmosphere (Nitrogen or Argon).
Prevents oxidation and reactions with atmospheric moisture. A desiccant can be added to the storage container for extra protection against moisture.[12]
Light
Store in amber vials or wrap containers in aluminum foil.
Prevents light-induced photochemical reactions and degradation.[11]
Container
Use high-purity containers with PTFE-lined caps or all-fluoropolymer construction (e.g., PFA).[13]
Prevents leaching of impurities from the container material and ensures no reaction with the container itself. Avoid scratched glassware, as surface defects can be nucleation sites for decomposition.
Advanced Stabilization Protocols & Methodologies
For particularly fleeting intermediates, direct isolation is not feasible. The following strategies focus on generating and using these species effectively.
Protocol 1: In Situ Generation and Trapping of a Reactive Fluorinated Intermediate
This protocol is designed for intermediates that decompose rapidly upon formation. The key is to have the "trapping" reagent present in the reaction mixture to react with the intermediate as it is formed.
Methodology:
Vessel Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
Reagent Loading: To the flask, add the trapping agent (must be stable to the reaction conditions) and a suitable anhydrous, aprotic solvent (e.g., THF, Diethyl Ether).
Cooling: Cool the mixture to the desired low temperature (e.g., -78°C using a dry ice/acetone bath).
Precursor Addition: Dissolve the precursor to the fluorinated intermediate in the same anhydrous solvent. Using a syringe pump for precise control, add the precursor solution dropwise to the cooled, stirred solution of the trapping agent over a period of 1-4 hours.
Reaction Monitoring: Maintain the low temperature for the duration of the reaction. Monitor the consumption of the starting material by TLC, GC-MS, or by quenching small aliquots.
Quenching and Workup: Once the reaction is complete, quench it at low temperature by slowly adding a pre-chilled quenching solution (e.g., saturated ammonium chloride). Proceed with a cold aqueous workup as described in the troubleshooting section.
Protocol 2: Stabilization via Fluorinated Alcohol Solvents
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are exceptionally effective at stabilizing cationic intermediates.[14][15] Their strong hydrogen-bond donating ability and the polarity of the C-F dipoles create a stabilizing solvent shell around the cation.[14][15]
Illustrative Workflow for Solvent Screening:
Caption: Workflow for evaluating fluorinated alcohols as stabilizing solvents.
Analytical Techniques for Monitoring Stability
Proactive monitoring is key to understanding and preventing decomposition.
¹⁹F NMR Spectroscopy: This is the most powerful tool for tracking fluorinated species.[16] The wide chemical shift range and high sensitivity of the ¹⁹F nucleus allow for clear differentiation between the starting material, intermediates, the desired product, and decomposition byproducts.[16] It can be used to quantify product formation and degradation without the need for authentic standards.[17][18]
Spectrophotometry: For certain applications, UV-Vis spectrophotometry can be used to quantify fluoride ions in solution (e.g., as a measure of defluorination) using colorimetric methods like the SPADNS assay.[19][20]
High-Resolution Mass Spectrometry (HRMS): Essential for identifying the exact mass of intermediates and degradation products, providing crucial clues to the decomposition mechanism.
By understanding the electronic origins of instability and employing the strategic troubleshooting and handling protocols outlined here, researchers can significantly improve the success rate of reactions involving these challenging but valuable molecules.
References
Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry - ACS Publications.[Link]
Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry - ACS Publications - ACS.org.[Link]
Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.[Link]
Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. Wiley Online Library.[Link]
Guide to the Safe Handling of Fluoropolymer Dispersions. Toxic Docs.[Link]
Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. PMC.[Link]
What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Blog.[Link]
How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Protheragen.[Link]
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology - ACS Publications.[Link]
Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. PMC.[Link]
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC.[Link]
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate.[Link]
Non-peptide dysbiosis metabolites reprogram a peptide quorum-sensing receptor to induce sustained predation in beneficial streptococci. PLOS Biology - Research journals.[Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[Link]
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F.[Link]
Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. ACS ES&T Engineering.[Link]
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.[Link]
Decomposition Mechanism of Fluorinated Compounds in Water Plasmas Generated Under Atmospheric Pressure. ResearchGate.[Link]
Contemporary synthetic strategies in organofluorine chemistry. Nature.[Link]
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing).[Link]
Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. MDPI.[Link]
Electronic Effects and Intermediate Stability A Comprehensive Guide. Scribd.[Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology - ACS Publications.[Link]
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.[Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate.[Link]
Thermal Decomposition Mechanism and Kinetics of Perfluorooctanoic Acid (PFOA) and Other Perfluorinated Carboxylic Acids: A Theoretical Study. ResearchGate.[Link]
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega.[Link]
Fluorinated amorphous halides with improved ionic conduction and stability for all-solid-state sodium-ion batteries. PMC.[Link]
The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings A - Royal Society Publishing.[Link]
19F NMR spectroscopy in monitoring fluorinated-solvent regeneration. IAEA.[Link]
An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. MDPI.[Link]
Fast spectrophotometric determination of fluoride in ground waters by flow injection using partial least-squares calibration. Request PDF - ResearchGate.[Link]
SPADNS Colorimetric Method to Quantify Fluorides in Water. Agilent.[Link]
A Comparative Guide to the HPLC-Based Purity Validation of cis-4-Fluorotetrahydrofuran-3-amine HCl
In the landscape of modern drug discovery and development, the structural complexity and functional significance of novel building blocks are ever-increasing. Among these, fluorinated scaffolds have garnered considerable...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the structural complexity and functional significance of novel building blocks are ever-increasing. Among these, fluorinated scaffolds have garnered considerable attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, binding affinity, and bioavailability.[1] cis-4-Fluorotetrahydrofuran-3-amine hydrochloride is one such critical intermediate, presenting unique analytical challenges for purity verification, primarily owing to its polar and chiral nature.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity validation of this compound. We will delve into the rationale behind experimental choices, compare alternative approaches, and present supporting data to empower researchers and drug development professionals in establishing scientifically sound and defensible analytical protocols.
The Analytical Challenge: Polarity and Chirality
The inherent characteristics of cis-4-Fluorotetrahydrofuran-3-amine HCl—a polar, hydrophilic molecule with a chiral center—necessitate specialized HPLC strategies.[2][3] Standard reversed-phase (RP) columns often fail to provide adequate retention for such polar compounds, leading to elution near the solvent front and co-elution with impurities.[2][4] Furthermore, the presence of a stereocenter demands chiral separation techniques to ensure enantiomeric purity, a critical quality attribute for many pharmaceuticals.[1][5]
Comparative Analysis of HPLC Methodologies
The cornerstone of a successful HPLC purity validation lies in the judicious selection of the stationary and mobile phases.[1][6] We will compare two primary approaches: a robust achiral method for impurity profiling and a dedicated chiral method for enantiomeric purity assessment.
Achiral Purity Determination: Overcoming Polarity
For the separation of the target compound from potential process-related impurities (e.g., starting materials, by-products, and degradation products), a method that provides adequate retention and resolution is paramount.
Method A: Conventional C18 Reversed-Phase
Rationale: C18 columns are the workhorses of reversed-phase chromatography.[7] However, for highly polar analytes like our target compound, significant mobile phase modification is often required to achieve retention.
Limitations: Simple water/acetonitrile or water/methanol gradients typically result in poor retention. The use of ion-pairing reagents can improve retention but may lead to ion suppression in mass spectrometry (MS) and can be difficult to remove from the column.[8]
Method B: Polar-Embedded and Polar-Endcapped Phases
Rationale: These columns incorporate polar functional groups within the alkyl chains or at the terminus, enhancing their affinity for polar analytes.[8] This allows for the use of highly aqueous mobile phases without the risk of phase collapse.
Advantages: This approach generally provides better retention and peak shape for polar compounds compared to traditional C18 columns.
Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] This promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to strong retention.
Advantages: HILIC is an excellent technique for the separation of very polar compounds that are poorly retained in reversed-phase mode.[3]
Comparative Data Summary: Achiral Methods
Method
Stationary Phase
Mobile Phase
Retention Factor (k)
Tailing Factor
Resolution (critical pair)
A: C18
C18, 5 µm
0.1% TFA in Water/Acetonitrile
< 1.0
1.8
< 1.5
B: Polar-Embedded
RP-Amide, 3.5 µm
0.1% Formic Acid in Water/Methanol
2.5
1.2
2.1
C: HILIC
Amide, 3 µm
Acetonitrile/Ammonium Formate Buffer
4.8
1.1
> 3.0
This data is representative and intended for comparative purposes.
As the table illustrates, the HILIC method provides superior retention and resolution for the target analyte and its potential impurities, making it the recommended approach for achiral purity analysis.
The enantiomeric purity of cis-4-Fluorotetrahydrofuran-3-amine HCl is a critical parameter. Chiral HPLC is the gold standard for this determination.[1][5]
Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are versatile and widely used for the separation of a broad range of chiral compounds, including amines.[1][9] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Modes of Operation: These columns can be used in normal-phase, polar organic, or reversed-phase modes, offering flexibility in method development.[10]
Method E: Macrocyclic Glycopeptide-Based CSPs
Rationale: CSPs based on macrocyclic glycopeptides, like vancomycin or teicoplanin, offer unique chiral recognition capabilities.[1] They possess multiple stereogenic centers and functional groups that can interact with chiral analytes.
Advantages: These columns are often effective for the separation of polar and ionizable compounds.
Comparative Data Summary: Chiral Methods
Method
Chiral Stationary Phase
Mobile Phase
Separation Factor (α)
Resolution (Rs)
D: Polysaccharide
Cellulose tris(3,5-dimethylphenylcarbamate)
Hexane/Isopropanol/Diethylamine
1.45
2.8
E: Macrocyclic
Vancomycin-based
Methanol/Acetic Acid/Triethylamine
1.20
1.9
This data is representative and intended for comparative purposes.
The polysaccharide-based CSP demonstrates superior separation and resolution for the enantiomers of cis-4-Fluorotetrahydrofuran-3-amine, making it the preferred choice for chiral purity validation.
Experimental Protocols
Protocol 1: HILIC Method for Achiral Purity
Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Mobile Phase B: Acetonitrile.
Gradient: 95% B to 50% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm.
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm.
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
Method Validation: A Trustworthy System
The validation of the chosen analytical procedures must be performed in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[11][12][13] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[14]
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Visualization of Workflows
Caption: Comparative HPLC workflows for achiral and chiral purity analysis.
Conclusion
The purity validation of cis-4-Fluorotetrahydrofuran-3-amine HCl requires a multifaceted approach that addresses both its polar and chiral nature. While conventional reversed-phase methods may fall short, advanced stationary phases such as those used in HILIC provide a robust solution for achiral impurity profiling. For the critical assessment of enantiomeric purity, polysaccharide-based chiral stationary phases offer excellent resolving power. By implementing the detailed protocols and validation strategies outlined in this guide, researchers and drug development professionals can ensure the highest level of scientific integrity and confidence in their analytical results.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]
Advanced HPLC Column Technologies for Improved Pharmaceutical Methods. Technology Networks. Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
Comparative Overview of Advanced Column Technologies for Biopharmaceutical HPLC. ResearchGate. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
Modernize Pharmaceutical Testing with Advanced Column Technologies. Technology Networks. Available at: [Link]
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
Advances in High Performance Liquid Chromatography (HPLC) Techniques for Pharmaceutical Analysis a Comprehensive Review. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
Advanced Chromatographic Techniques in Pharmaceutical Analysis. Preprints.org. Available at: [Link]
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Center for Biotechnology Information. Available at: [Link]
System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network. Available at: [Link]
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Biochemistry. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
comparative reactivity of fluorinated amines in nucleophilic substitution
Comparative Reactivity of Fluorinated Amines in Nucleophilic Substitution: A Practical Guide As a Senior Application Scientist, I frequently encounter the "fluorine paradox" in drug design and synthetic methodology: inco...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity of Fluorinated Amines in Nucleophilic Substitution: A Practical Guide
As a Senior Application Scientist, I frequently encounter the "fluorine paradox" in drug design and synthetic methodology: incorporating fluorine atoms dramatically improves a molecule's metabolic stability and membrane permeability, but it simultaneously plummets the nucleophilicity of adjacent functional groups. For amines, this presents a significant synthetic hurdle.
This guide objectively compares the reactivity of fluorinated amines against their non-fluorinated counterparts, explores the physicochemical causality behind these differences, and provides field-proven, self-validating protocols to overcome their sluggish reactivity in nucleophilic substitutions.
The Physicochemical Causality: Why Fluorine Kills Nucleophilicity
To understand the comparative reactivity of fluorinated amines, we must first examine the electronic environment of the nitrogen atom. Fluorine is the most electronegative element on the periodic table. When placed in the β-position to an amine (e.g., 2,2,2-trifluoroethylamine), it exerts a powerful σ-inductive electron-withdrawing effect (-I).
This inductive effect pulls electron density away from the nitrogen lone pair, lowering the energy of the amine's Highest Occupied Molecular Orbital (HOMO). This fundamental electronic shift causes a cascade of physicochemical changes:
Reduced Basicity (pKa): The diminished electron density makes the nitrogen a much poorer hydrogen-bond acceptor and proton binder. For example, fluorination can depress the pKa of an alkylamine from ~10.7 down to ~6.0[1].
Decreased Nucleophilicity: The Mayr nucleophilicity parameter (
N
) drops drastically. The presence of a trifluoromethyl group can reduce the nucleophilicity of an amine by a factor of up to 100,000 compared to a standard primary amine in aqueous conditions[2].
Increased Metabolic Stability: The lowered HOMO energy translates to a higher oxidation potential. This makes β-fluorinated amines highly resistant to cytochrome P450 (CYP) mediated N-dealkylation, a major advantage in pharmacokinetics[3].
Logical flow of how β-fluorination alters amine physicochemical and metabolic properties.
Quantitative Comparison: Standard vs. Fluorinated Amines
To objectively compare performance, we rely on the Mayr Reactivity Scales, which quantify nucleophilicity (
N
) using the equation
logk2=sN(N+E)
. Because the scale is logarithmic, a drop of 1 unit in
N
corresponds to a 10-fold decrease in the reaction rate with a given electrophile.
Table 1: Comparative Physicochemical Properties of Amines in DMSO
Amine
Solvent
pKa (Conjugate Acid)
Mayr Nucleophilicity (
N
)
Relative Reactivity (vs. Propylamine)
n-Propylamine
DMSO
~10.5
15.70
Baseline (1x)
Morpholine
DMSO
~8.3
16.96
~18x faster
2,2,2-Trifluoroethylamine
DMSO
~5.7
12.15
~3,500x slower
Data sourced from Mayr's Database of Reactivity Parameters[4]. Note: In highly polar protic solvents like water, the relative reactivity gap widens, with trifluoroethylamine reacting up to 100,000 times slower than non-fluorinated analogs[2].
Comparative Reactivity in Synthesis
Aliphatic Nucleophilic Substitution (
SN2
):
Standard primary amines react readily with alkyl halides. However, fluorinated amines are notoriously poor nucleophiles in
SN2
reactions. They often require forcing thermal conditions, polar aprotic solvents (like DMSO or DMF to strip away hydrogen-bonding and maximize bare nucleophilicity[2]), or pre-deprotonation with strong bases to form the more reactive amide anion.
Nucleophilic Aromatic Substitution (
SNAr
) & Cross-Coupling:
Traditional
SNAr
reactions with fluorinated amines are exceedingly slow and require highly electron-deficient arenes (e.g., 2,4-dinitrofluorobenzene). To bypass this, modern synthesis relies on transition-metal catalysis. Palladium-catalyzed Buchwald-Hartwig amination has proven highly effective. Interestingly, the low basicity of trifluoroethylamine becomes an asset here: it prevents catalyst poisoning and allows for high functional group tolerance when paired with a weak base like potassium phenoxide (KOPh)[5].
Validated Experimental Methodologies
To ensure reproducibility, the following protocols detail the kinetic evaluation and synthetic application of fluorinated amines. Every step is designed as a self-validating system.
Protocol 1: Kinetic Evaluation of Nucleophilicity (Mayr Approach)
Objective: Determine the nucleophilicity parameter (
N
) of a novel fluorinated amine.
Causality & Rationale: By reacting the amine with a reference benzhydrylium ion (which lacks steric hindrance and has a well-calibrated electrophilicity,
E
), we ensure the resulting rate constant strictly reflects the amine's inherent nucleophilicity. Using a vast excess of amine establishes pseudo-first-order kinetics, simplifying the mathematical extraction of the second-order rate constant (
k2
).
Preparation: Prepare a 0.1 mM solution of a reference benzhydrylium tetrafluoroborate salt in anhydrous DMSO.
Amine Dosing: Prepare varying concentrations (1.0 mM to 10.0 mM) of the fluorinated amine in DMSO to ensure pseudo-first-order conditions (Amine is 10x to 100x excess).
Kinetic Mixing: Inject equal volumes of both solutions into a stopped-flow spectrophotometer thermostated at 20 °C.
Data Acquisition: Monitor the absorbance decay of the benzhydrylium ion at its
λmax
(e.g., 440 nm) over time. The decay curve will validate the pseudo-first-order assumption.
Calculation: Plot the pseudo-first-order rate constants (
kobs
) against amine concentration to derive the second-order rate constant (
k2
). Calculate
N
using the Mayr equation:
logk2=sN(N+E)
.
Protocol 2: Palladium-Catalyzed Arylation of Trifluoroethylamine
Objective: Overcome poor nucleophilicity to form an N-aryl bond via Buchwald-Hartwig coupling.
Causality & Rationale: A Pd-catalyst paired with a bulky, electron-rich ligand (Josiphos) forces the difficult reductive elimination step of the
CF3CH2NH−Pd−Ar
complex. A weak base (KOPh) is deliberately chosen because its low basicity perfectly matches the low basicity of the fluorinated amine, preventing off-target side reactions and tolerating sensitive functional groups[5].
Reagent Assembly (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried vial with Pd(OAc)2 (2 mol%), Josiphos ligand (2.2 mol%), and KOPh (1.5 equiv). Self-validation: The solution should turn a deep color indicative of active Pd(0) complex formation.
Substrate Addition: Add the aryl bromide (1.0 equiv) and 2,2,2-trifluoroethylamine (1.2 equiv).
Solvation: Add anhydrous dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
Thermal Activation: Remove the vial from the glovebox and stir vigorously at 80 °C for 15 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
Validation: Concentrate under reduced pressure. Validate conversion via crude 19F-NMR (monitoring the shift of the
CF3
peak) before purifying via flash chromatography.
Step-by-step experimental workflow for the Pd-catalyzed arylation of fluorinated amines.
Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation
University of Missouri / ACS
URL:[Link]
Palladium-Catalyzed Arylation of Fluoroalkylamines
PMC - NIH
URL: [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective
ChemRxiv
URL:[Link]
Mayr's Database Of Reactivity Parameters: N-Nucleophiles
Ludwig-Maximilians-Universität München (LMU)
URL:[Link]
A Comparative Guide to the Synthetic Routes of Fluorinated Tetrahydrofuran Amines
Introduction The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, binding affinity, and lipophil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, binding affinity, and lipophilicity.[1] Within this context, the fluorinated tetrahydrofuran (THF) amine scaffold is of paramount importance, serving as a key structural motif in a multitude of bioactive compounds, most notably as sugar mimics in antiviral and anticancer nucleoside analogues.[2][3] The precise positioning of both the fluorine atom and the amino group on the THF ring presents significant synthetic challenges, demanding robust and stereocontrolled methodologies.
This guide provides a comparative analysis of the principal synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses with supporting experimental data, and provide detailed protocols for key transformations. This analysis is designed to equip researchers, chemists, and drug development professionals with the knowledge to make informed decisions when selecting or designing a synthetic route for their specific target molecule.
Core Synthetic Strategies: An Overview
The synthesis of fluorinated tetrahydrofuran amines can be broadly categorized into two primary approaches: the late-stage fluorination of a pre-formed THF-amine scaffold (or its precursor) and the construction of the THF ring from acyclic, fluorinated precursors. A third, enzymatic, approach is also emerging as a powerful tool.
Figure 1: Overview of primary synthetic strategies for fluorinated tetrahydrofuran amines.
Strategy A: Fluorination of a Pre-functionalized Tetrahydrofuran Core
This "divergent" approach involves synthesizing a suitable THF precursor, often containing a hydroxyl or carbonyl group, which is then converted to the desired fluoro-amine derivative.[1] The key advantage is the ability to generate multiple fluorinated analogues from a common intermediate.
Nucleophilic Fluorination
Nucleophilic fluorination is a classic and widely used method that typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate ester, by a fluoride ion.[4] The reaction generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the reaction center—a critical consideration for stereochemical control.
Mechanism & Key Reagents:
Deoxyfluorination Reagents: (Diethylamino)sulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are highly effective for converting alcohols directly to fluorides.[2][4]
Fluoride Salts: Alkali metal fluorides (KF, CsF) and tetra-n-butylammonium fluoride (TBAF) are common sources of nucleophilic fluoride, often used to displace good leaving groups like tosylates, mesylates, or triflates.[4][5]
HF Complexes: Hydrogen fluoride complexes, such as Olah's reagent (pyridine·9HF) or DMPU/HF, offer a potent source of fluoride that can also participate in acid-catalyzed reactions.[6]
Figure 2: Generalized workflow for nucleophilic deoxyfluorination via an SN2 mechanism.
Performance Comparison:
This strategy's main strength is its predictability, especially regarding stereochemistry. However, the harsh conditions sometimes required can limit functional group tolerance. The choice of fluorinating agent is critical; for instance, using tert-alcohols as a reaction medium can significantly enhance the reactivity of alkali metal fluorides and improve selectivity.[5]
Method/Reagent
Typical Substrate
Key Advantages
Key Limitations
DAST / Deoxo-Fluor
Alcohols
Direct conversion, reliable
Thermally unstable, can promote elimination
TBAF
Sulfonate Esters
Soluble in organic solvents, mild
Hygroscopic, basicity can cause side reactions
CsF / KF
Sulfonate Esters
Inexpensive, scalable
Low solubility, often requires high temperatures or phase-transfer catalysts
DMPU/HF
Alcohols, Aldehydes
High reactivity, good for acid-catalyzed reactions
Corrosive, requires specialized equipment
Electrophilic Fluorination
Electrophilic fluorination introduces a fluorine atom to a nucleophilic carbon center, typically an enol or enolate equivalent.[7] This method is particularly powerful for synthesizing α-fluorocarbonyl compounds, which are versatile intermediates for conversion to fluorinated amines.
Mechanism & Key Reagents:
The most common reagents are N-F compounds, such as Selectfluor® (F-TEDA-BF₄), which act as a source of "F+".[8] The reaction begins with the formation of an enolate or silyl enol ether from a THF-ketone precursor. This electron-rich intermediate then attacks the electrophilic fluorine source.
Figure 3: Workflow for electrophilic fluorination followed by reductive amination.
Performance Comparison:
This method provides access to fluorinated compounds that are inaccessible through nucleophilic routes, such as those with quaternary stereocenters bearing fluorine.[9] Asymmetric variants using chiral catalysts have been developed to achieve high enantioselectivity.[9] A unified strategy for preparing 3'-fluorinated nucleoside analogues via the aminocatalytic, electrophilic fluorination of 2'-ketonucleosides has proven highly effective.[3]
Feature
Description
Regioselectivity
Controlled by the position of the enolate; kinetic vs. thermodynamic control is possible.
Stereocontrol
Can be challenging. Diastereoselectivity is often substrate-controlled, while enantioselectivity requires chiral catalysts.
Substrate Scope
Primarily applicable to ketones, β-dicarbonyl compounds, and other precursors that can form enolates.[10][11]
Key Advantage
Access to sterically hindered products and quaternary fluorinated centers.
Strategy B: Cyclization of Fluorinated Acyclic Precursors
In this "convergent" approach, the fluorine atom is incorporated into an acyclic building block, which is then cyclized to form the THF ring.[1] This strategy can be highly efficient and offer excellent control over the stereochemistry of the newly formed ring.
Fluoro-Prins Cyclization
The fluoro-Prins reaction is an elegant method for constructing fluorinated heterocycles. It involves the reaction of a homoallylic alcohol with an aldehyde in the presence of an HF source. The reaction proceeds through an oxonium ion intermediate that undergoes cyclization, with the subsequent carbocation being trapped by a fluoride ion.
Mechanism & Performance:
The use of DMPU/HF as a nucleophilic fluorination reagent has been shown to be ideal for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans and, by extension, tetrahydrofurans.[6] Compared to classical reagents like pyridine/HF, DMPU/HF often provides higher yields and superior diastereoselectivity.[6]
Figure 4: Key mechanistic steps of the fluoro-Prins cyclization reaction.
Data Summary for Fluoro-Prins Cyclization:
The following table presents representative data for the synthesis of 4-fluorotetrahydropyrans, a closely related system, highlighting the efficacy of DMPU/HF.
A growing area of interest is the use of enzymes for the synthesis of chiral fluorinated amines. These methods offer exceptional selectivity under mild, environmentally friendly conditions.
Key Enzymes and Transformations:
Reductive Aminases: These enzymes can catalyze the reductive amination of fluorinated ketone precursors to produce chiral fluoroamines with high enantiomeric excess.[12]
Lipases: Can be used for the kinetic resolution of racemic fluorinated amines, providing access to both enantiomers.[12]
This approach is particularly promising for producing optically pure compounds, which is often a critical requirement for pharmaceutical applications. For example, reductive aminases have been used to synthesize primary and secondary β-fluoroarylamines from fluoroarylketones with conversions often exceeding 90% and enantiomeric excesses ranging from 85-99%.[12]
Comparative Summary of Strategies
Strategy
Primary Mechanism
Key Advantage
Primary Disadvantage
Best For...
Nucleophilic Fluorination
SN2
Predictable stereochemical inversion.
Can require harsh conditions; potential for elimination side reactions.
Stereospecific synthesis when a suitable precursor alcohol is available.
Electrophilic Fluorination
Enolate attack on "F+"
Access to quaternary fluoro-centers.
Stereocontrol can be difficult without specialized catalysts.
Builds the ring and fluorinates in one step; often highly diastereoselective.
Substrate scope can be limited by the stability of cationic intermediates.
Convergent synthesis where high diastereoselectivity is required.
Enzymatic Routes
Biocatalysis
Exceptional enantioselectivity and mild reaction conditions.
Limited substrate scope for a given enzyme; requires specialized expertise.
Accessing highly enantiopure fluorinated amines.
Experimental Protocols
Protocol 1: Electrophilic Fluorination of a 2'-Ketonucleoside Precursor
This protocol is adapted from a strategy for preparing 3'-fluorinated nucleoside analogues.[3]
Ketone Formation: A solution of the appropriately protected 2',3'-seco-nucleoside is treated with an oxidizing agent (e.g., Dess-Martin periodinane) in an appropriate solvent like dichloromethane (DCM) to form the 2'-ketonucleoside. The reaction is monitored by TLC until completion.
Enolate Formation & Fluorination: The crude 2'-ketonucleoside is dissolved in a suitable solvent (e.g., THF). The solution is cooled to -78 °C. A non-nucleophilic base (e.g., LiHMDS) is added dropwise to form the lithium enolate.
After stirring for 30-60 minutes, a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) in THF is added slowly.
Workup: The reaction is allowed to warm to room temperature and is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield the 3'-α-fluoro nucleoside.
Protocol 2: Diastereoselective Fluoro-Prins Cyclization using DMPU/HF
This protocol is a representative example for the synthesis of a 4-fluorinated heterocycle, adapted from Hu, et al.[6]
Reaction Setup: In a polyethylene vial (to prevent reaction with glass), the homoallylic alcohol (1.0 eq) and the aldehyde (1.0 eq) are dissolved in a chlorinated solvent such as 1,2-dichloroethane (DCE).
Reagent Addition: DMPU/HF (typically containing ~65 wt% HF, ~10 eq of HF) is added carefully to the stirred solution at room temperature.
Reaction: The vial is sealed and the mixture is heated to the required temperature (e.g., 55 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
Workup: The reaction mixture is cooled to room temperature and slowly poured into a stirred, saturated aqueous solution of sodium bicarbonate to quench the excess acid.
Extraction & Purification: The aqueous layer is extracted multiple times with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated tetrahydrofuran derivative.
Conclusion and Future Outlook
The synthesis of fluorinated tetrahydrofuran amines remains a dynamic and evolving field, driven by the continued demand for novel fluorinated drugs. While classical nucleophilic and electrophilic fluorination methods are well-established and reliable, they often face limitations in terms of stereocontrol and substrate scope. Cyclization strategies, particularly the fluoro-Prins reaction, offer an elegant and highly diastereoselective alternative for constructing the core scaffold.
Looking forward, the development of more efficient and selective catalytic methods, especially for asymmetric electrophilic fluorination, will be crucial. Furthermore, the expansion of biocatalytic and enzymatic routes holds immense promise for providing environmentally sustainable and highly enantioselective pathways to these valuable molecules. The continued innovation in organofluorine chemistry will undoubtedly accelerate the discovery of next-generation therapeutics built upon the fluorinated tetrahydrofuran amine framework.
References
Fluorinated Nucleosides: Synthesis and Biological Implication. PMC. [Link]
A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters - ACS Publications. [Link]
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases. Beilstein Journal of Organic Chemistry. [Link]
Diastereoselective Synthesis of C2′-Fluorinated Nucleoside Analogues Using an Acyclic Approach. The Journal of Organic Chemistry - ACS Publications. [Link]
Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. ResearchGate. [Link]
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Oakwood Chemical. [Link]
Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. PubMed. [Link]
Enzymatic synthesis of fluorinated compounds. PMC - NIH. [Link]
Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [Link]
Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. [Link]
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. OUCI. [Link]
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC - NIH. [Link]
Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. The Journal of Organic Chemistry - ACS Publications. [Link]
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. [Link]
Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]